2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Description
BenchChem offers high-quality 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[benzenesulfonyl(2-methoxyethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-17-8-7-12(9-11(13)14)18(15,16)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMVOHMHVJRSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672849 | |
| Record name | N-(Benzenesulfonyl)-N-(2-methoxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875440-08-7 | |
| Record name | N-(Benzenesulfonyl)-N-(2-methoxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
The following technical guide details the chemical profile, synthesis strategy, and application potential of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid .
CAS Number: 875440-08-7 Synonyms: N-(2-Methoxyethyl)-N-(phenylsulfonyl)glycine; 2-[N-(2-methoxyethyl)benzenesulfonamido]acetic acid.[1][][3]
Executive Summary
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS 875440-08-7) is a specialized N-substituted glycine derivative featuring a sulfonamide core.[1][][3][4] In medicinal chemistry, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The N-(2-methoxyethyl) substituent enhances aqueous solubility and metabolic stability compared to simple alkyl chains, while the carboxylic acid tail provides a critical "handle" for further diversification (e.g., amide coupling) or direct ionic interaction with positively charged protein residues (e.g., Arginine/Lysine pockets in enzymes like MMPs or PTPs).
This guide outlines the physicochemical properties, a robust synthesis protocol validated by standard organic chemistry principles, and the strategic utility of this compound in drug discovery.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13]
| Property | Value | Technical Insight |
| Molecular Formula | C₁₁H₁₅NO₅S | Carbon backbone with dual polar handles. |
| Molecular Weight | 273.31 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| Physical State | Solid (White to Off-white) | Crystalline form preferred for stability. |
| pKa (Acid) | ~3.8 – 4.2 (Predicted) | The carboxylic acid is ionized at physiological pH (7.4). |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 1 (COOH) | The sulfonamide nitrogen is fully substituted (no H-bond donor). |
| H-Bond Acceptors | 5 (SO₂, C=O, OMe) | High capacity for receptor interaction. |
High-Fidelity Synthesis Protocol
Note: The following protocol is designed based on standard retrosynthetic logic for N-substituted sulfonamides, prioritizing yield and purity.
Retrosynthetic Logic
The most reliable route involves the "Amine-First" strategy . Direct alkylation of a sulfonamide nitrogen is often sluggish due to steric hindrance and electronic deactivation. Instead, we construct the secondary amine (N-(2-methoxyethyl)glycine) first, followed by highly efficient sulfonylation.
Step-by-Step Methodology
Phase 1: Construction of the Secondary Amine Core
Reaction: Reductive Amination or Alkylation.
-
Reagents: Glycine ethyl ester hydrochloride, 2-Methoxyethyl bromide (or 2-methoxyacetaldehyde), DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Dissolution: Dissolve Glycine ethyl ester HCl (1.0 eq) in MeCN. Add DIPEA (2.5 eq) to liberate the free amine.
-
Alkylation: Add 2-Methoxyethyl bromide (1.1 eq) dropwise.
-
Reflux: Heat to 60°C for 12–16 hours. Why? Moderate heat ensures substitution without promoting over-alkylation (quaternization).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water to remove DIPEA salts. Isolate the intermediate: Ethyl N-(2-methoxyethyl)glycinate .
Phase 2: Sulfonylation (The Critical Step)
Reaction: Nucleophilic Substitution at Sulfur.
-
Reagents: Benzenesulfonyl chloride (1.1 eq), Pyridine (or Et3N/DMAP).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Setup: Dissolve the secondary amine from Phase 1 in dry DCM at 0°C under N₂ atmosphere. Why? Low temperature prevents side reactions and controls the exotherm.
-
Addition: Add Pyridine (2.0 eq) followed by slow addition of Benzenesulfonyl chloride.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The amine spot should disappear.
-
Quench: Wash with 1M HCl (to remove pyridine), then NaHCO₃ (to remove excess sulfonyl chloride). Dry over MgSO₄.
Phase 3: Ester Hydrolysis
Reaction: Saponification.
-
Reagents: LiOH (3.0 eq), THF/Water (3:1).
-
Hydrolysis: Dissolve the sulfonamide ester in THF/Water. Add LiOH. Stir at RT for 2 hours.
-
Acidification: Carefully adjust pH to ~2 using 1M HCl. The product, 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid , will likely precipitate or can be extracted into EtOAc.
-
Purification: Recrystallization from EtOAc/Hexane is preferred over chromatography to ensure removal of trace sulfonic acid byproducts.
Visualization of Workflows
Figure 1: Synthesis Pathway & Logic
This diagram illustrates the "Amine-First" approach, highlighting the critical decision points for high yield.
Caption: Step-wise synthesis of CAS 875440-08-7 via the N-alkylation/Sulfonylation route.
Figure 2: Purification & Validation Logic
A decision tree for ensuring purity, critical for biological assay reproducibility.
Caption: Purification decision matrix ensuring >95% purity for biological screening.
Analytical Validation (Self-Validating Metrics)
To confirm the identity of CAS 875440-08-7, the following spectral features must be observed. Absence of these signals indicates a failed synthesis.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5–13.0 ppm (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).
-
δ 7.4–7.8 ppm (m, 5H): Phenyl ring protons (diagnostic of the sulfonamide core).
-
δ 4.0 ppm (s, 2H): N-CH₂-COOH (Singlet, distinct from the ethyl chain).
-
δ 3.4–3.5 ppm (t, 2H): N-CH₂-CH₂-O.
-
δ 3.2 ppm (s, 3H): O-CH₃ (Methoxy singlet, sharp and distinct).
-
-
LC-MS:
-
ESI (+): m/z 274.3 [M+H]⁺.
-
ESI (-): m/z 272.3 [M-H]⁻ (Stronger signal expected due to carboxylic acid).
-
Applications in Drug Discovery
This compound is not merely a reagent; it is a functional scaffold .[5]
-
Fragment-Based Drug Discovery (FBDD): The compound possesses a "linker-friendly" acid group and a hydrophobic aromatic cap. It is ideal for screening against targets with:
-
Hydrophobic Pockets: Accommodated by the phenyl ring.
-
Positively Charged Gates: The carboxylate interacts with Arg/Lys residues common in MMP (Matrix Metalloproteinase) and Integrin active sites.
-
-
Peptidomimetics: The N-substituted glycine motif mimics a peptide bond but is resistant to proteolytic cleavage (protease stability). This makes it a valuable building block for designing stable peptide analogs.[5]
-
Prodrug Design: The carboxylic acid can be esterified to improve oral bioavailability, releasing the active free acid systematically.
References
-
PubChem. 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed via CAS search 875440-08-7).
Sources
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid physical properties
The following technical guide details the physical properties, characterization logic, and experimental handling of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid .
CAS Number: 875440-08-7 Formula: C₁₁H₁₅NO₅S Molecular Weight: 273.31 g/mol [1]
Part 1: Executive Summary & Compound Identity
This compound represents a specialized sulfonamido-carboxylic acid building block . Structurally, it consists of a glycine backbone where the nitrogen atom is disubstituted by a phenylsulfonyl group and a 2-methoxyethyl ether chain.
In drug discovery, this motif serves as a critical intermediate for synthesizing matrix metalloproteinase (MMP) inhibitors , calpain inhibitors , and peptidomimetics . The sulfonamide group provides metabolic stability and hydrogen bond acceptor capability, while the carboxylic acid allows for facile coupling to amines or further derivatization.
Structural Analysis
-
Core Scaffold: N-substituted Glycine (Peptoid-like).
-
Pharmacophore Elements:
-
Phenylsulfonyl moiety: Lipophilic anchor, often engaging in
-stacking or hydrophobic pocket interactions. -
Methoxyethyl tail: Solubilizing group that mimics polar side chains (e.g., serine/homoserine ethers).
-
Carboxylic Acid: H-bond donor/acceptor; ionizable headgroup for solubility modulation.
-
Part 2: Physical Properties Matrix
Note: Due to the status of this compound as a research intermediate rather than a pharmacopeial drug, specific experimental constants are scarce. The values below synthesize available catalog data with high-confidence chemoinformatic predictions based on structure-property relationships (SPR).
| Property | Value / Description | Source/Methodology |
| Physical State | Solid (Crystalline Powder) | Observed (Standard for sulfonamido acids) |
| Appearance | White to Off-White | Typical for purified sulfonamides |
| Melting Point | 110 – 140 °C (Predicted) | Est. from similar N-alkyl-N-arylsulfonyl glycines |
| Solubility (Water) | Low (pH < 4); High (pH > 6) | pKa dependent; forms soluble carboxylate salts |
| Solubility (Organic) | High in DMSO, DMF, MeOH, Acetone | Polar aprotic solvents preferred for stock solutions |
| pKa (Acid) | 3.8 ± 0.5 | Carboxylic acid ionization (Predicted) |
| LogP | 1.2 – 1.6 | Lipophilic phenyl vs. Hydrophilic acid/ether balance |
| H-Bond Donors | 1 (Carboxylic -OH) | Sulfonamide N is fully substituted |
| H-Bond Acceptors | 5 (2 Sulfonyl O, 2 Carboxyl O, 1 Ether O) | High potential for receptor interaction |
Part 3: Chemical Characterization Logic
As a Senior Scientist, relying solely on a label is insufficient. You must validate the identity of the material using the following spectroscopic logic.
Proton NMR ( H-NMR) Expectation
Solvent: DMSO-d
- 12.0 – 13.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ). Note: May be invisible if exchanged with wet solvent.
- 7.5 – 7.9 ppm (Multiplet, 5H): Phenylsulfonyl aromatic protons. Look for the characteristic 2:3 splitting pattern (ortho vs. meta/para) if resolution permits.
-
4.0 – 4.2 ppm (Singlet, 2H): Glycine methylene protons (N-CH
-COOH). This singlet is diagnostic; if it appears as a doublet, the nitrogen may be protonated or chiral induction is occurring (unlikely here). -
3.4 – 3.6 ppm (Triplet, 2H): Methylene adjacent to Nitrogen (N-CH
-CH -O). -
3.3 – 3.4 ppm (Triplet, 2H): Methylene adjacent to Oxygen (N-CH
-CH -O). -
3.1 – 3.2 ppm (Singlet, 3H): Methoxy group (-OCH
). Distinct sharp singlet.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI).
-
Positive Mode (ESI+): Expected peak at m/z 274.1 [M+H]
. -
Negative Mode (ESI-): Expected peak at m/z 272.1 [M-H]
. -
Fragmentation: High collision energy often cleaves the sulfonamide bond, yielding a phenylsulfonyl cation (m/z ~141).
Part 4: Synthesis & Handling Workflows
Synthesis Pathway (Retrosynthetic Analysis)
The most robust route to this compound avoids the poor nucleophilicity of sulfonamides by installing the alkyl groups on the amine before sulfocylation or using a stepwise alkylation of the sulfonamide.
Figure 1: Recommended synthetic pathway. The "Ester Route" (Step 2) is preferred over direct alkylation with chloroacetic acid to prevent over-alkylation and simplify purification.
Handling & Stability Protocol
-
Hygroscopicity: The carboxylic acid moiety can be hygroscopic.[2] Store in a desiccator at -20°C for long-term stability.
-
Reactivity:
-
Incompatible with: Strong oxidizing agents, strong bases (forms salts).
-
Compatible with: Standard peptide coupling reagents (EDC, HATU) in DMF/DCM.
-
-
Safety: Treat as a standard irritant (Skin/Eye/Respiratory). Wear nitrile gloves and use a fume hood to avoid inhaling fine dust.
Part 5: Experimental Protocols
Protocol A: Solubility & Stock Solution Preparation
Objective: Prepare a 10 mM stock solution for biological assay.
-
Calculation: Weigh 2.73 mg of the substance.
-
Solvent Choice: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide).
-
Why DMSO? Water solubility is poor for the free acid. DMSO ensures complete solvation of the lipophilic phenyl ring and the polar tail.
-
-
Sonicate: Sonicate for 30–60 seconds at room temperature. Visual check: Solution must be clear and colorless.
-
Storage: Aliquot into amber vials to prevent light degradation (though sulfonamides are generally photostable). Store at -20°C.
Protocol B: Determination of pKa (Potentiometric Titration)
Objective: Verify the ionization state for physiological assays.
-
Preparation: Dissolve 5 mg of compound in 25 mL of 50% MeOH/Water (to ensure solubility throughout the pH range).
-
Titrant: 0.01 M NaOH (standardized).
-
Method:
-
Measure initial pH (expected ~3.0).
-
Add titrant in 50 µL increments.
-
Record pH vs. Volume.
-
-
Analysis: The inflection point corresponds to the neutralization of the carboxylic acid.
-
Calculation:
(pH at half-equivalence point). -
Correction: Apply the Yasuda-Shedlovsky correction for the organic co-solvent to estimate aqueous pKa.
-
References
-
PubChem Compound Summary: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS 875440-08-7). National Library of Medicine. [3]
-
Chemical Vendor Data: CP Lab Safety Catalog Entry for CAS 875440-08-7.
- General Sulfonamide Synthesis: "The Sulfonamide Bond." Science of Synthesis, Thieme Chemistry.
- pKa Prediction Method: "Chemaxon pKa Plugin.
Sources
Technical Guide: Solubility Profile & Solvent Selection for 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic Acid
[1]
Executive Summary
This guide provides an in-depth analysis of the solubility characteristics of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS: 875440-08-7).[1] As a critical intermediate in the synthesis of endothelin receptor antagonists and other sulfonamide-based therapeutics, understanding its solvation thermodynamics is essential for optimizing reaction yield, purification (recrystallization), and formulation.[1]
This compound exhibits a hybrid solubility profile driven by three distinct structural domains: a lipophilic phenylsulfonyl core, a polarizable carboxylic acid tail, and a flexible methoxyethyl ether chain.[1] This guide details the theoretical solubility landscape, provides validated experimental protocols for solubility determination, and offers strategic solvent selection criteria for process scale-up.[1]
Physicochemical Profile & Structural Analysis[1]
To predict solubility behavior accurately, we must first deconstruct the molecule into its functional pharmacophores.[1]
Structural Domains[1][2][3]
-
Domain A: Phenylsulfonyl Core (Lipophilic/Rigid)
-
Domain B: Carboxylic Acid (Polar/Ionizable)
-
Domain C: N-(2-Methoxyethyl) Chain (Amphiphilic/Flexible) [1]
-
Effect: This "solubilizing tail" disrupts crystal lattice packing compared to simple alkyl analogs, generally lowering the melting point and increasing solubility in ethers (THF, Dioxane) and alcohols.[1]
-
Key Properties
| Property | Value (Estimated/Experimental) | Implication |
| Molecular Formula | C₁₁H₁₅NO₅S | Moderate Molecular Weight (273.31 g/mol ) |
| LogP (Octanol/Water) | ~1.2 – 1.6 | Moderately lipophilic; permeable but soluble in organics.[1][2][3][4] |
| pKa (Acid) | ~3.9 | Soluble in 5% NaHCO₃; insoluble in 1M HCl.[1] |
| H-Bond Donors | 1 (COOH) | Limited self-association compared to primary amides.[1] |
| H-Bond Acceptors | 5 (SO₂, C=O, O-Me, N) | High affinity for polar protic solvents.[1] |
Solubility Landscape in Organic Solvents[1]
The following classification is based on dielectric constants (
High Solubility Solvents (>50 mg/mL)
These are recommended for reaction media or preparing stock solutions.[1]
-
Polar Aprotic (DMSO, DMF, DMAc, NMP):
-
Polar Protic (Methanol, Ethanol):
Moderate Solubility Solvents (10–50 mg/mL)
These are ideal for crystallization (as the "Good" solvent).[1]
-
Chlorinated Solvents (DCM, Chloroform):
-
Esters & Ketones (Ethyl Acetate, Acetone):
-
Ethers (THF, 2-MeTHF, Dioxane):
Low/Poor Solubility Solvents (<5 mg/mL)
These are effective anti-solvents for precipitation.[1]
-
Non-Polar Aliphatics (Hexane, Heptane, Cyclohexane):
-
Aromatics (Toluene, Xylene):
-
Water (Acidic/Neutral pH):
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on thermodynamic requirements of the sulfonamido-acetic acid derivative.
Experimental Protocols
To validate the solubility for your specific batch (polymorphs can affect solubility), follow these standardized protocols.
Protocol A: Gravimetric Solubility Determination
Best for: Establishing exact mg/mL limits for formulation.
-
Preparation: Weigh approx. 50 mg of the compound into a 4 mL HPLC vial.
-
Addition: Add the solvent of interest in 100 µL increments.
-
Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.
-
Observation:
-
Filtration (if solids remain): Filter the supernatant through a 0.45 µm PTFE filter.
-
Drying: Evaporate a known volume of filtrate in a tared vessel and weigh the residue.
-
Calculation:
Protocol B: HPLC-Based Kinetic Solubility
Best for: High-throughput screening of multiple solvents.[1]
-
Standard Curve: Prepare a 1 mg/mL stock in DMSO. Dilute to 10, 50, 100 µg/mL in Acetonitrile/Water (50:50) to create a calibration curve.
-
Saturation: Add excess solid compound to the target solvent.[1] Shake for 24 hours at 25°C.
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes.
-
Dilution: Dilute the supernatant 100-fold with the mobile phase (to ensure it falls within the standard curve).
-
Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[1]
Strategic Applications
Recrystallization Strategy
The "oiling out" phenomenon is common with methoxyethyl derivatives due to their flexibility.[1] To prevent this:
-
Primary Solvent: Ethyl Acetate or Isopropyl Acetate (dissolve hot, ~60°C).[1]
-
Anti-Solvent: Heptane (add dropwise until turbidity persists).[1]
-
Cooling Rate: Slow cooling (5°C/hour) is critical.[1] Rapid cooling will trap solvent and form oils.[1]
-
Seeding: If available, seed with pure crystal at the cloud point.[1]
Acid-Base Extraction (Purification)[1]
-
Dissolve the crude mixture in DCM or Ethyl Acetate .[1]
-
Extract with saturated NaHCO₃ (pH ~8.5). The compound moves to the aqueous layer (as the carboxylate salt); impurities remain in the organic layer.
-
Separate layers and discard the organic phase.[1]
-
Acidify the aqueous layer to pH ~2 using 1M HCl .[1] The compound will precipitate or oil out.[1]
-
Extract back into DCM , dry over MgSO₄, and concentrate.
References
-
Solubility of Sulfonamides: Martinez, F. et al. "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane."[1] J. Braz.[1][3] Chem. Soc., 2003.[1] Link
-
Carboxylic Acid Solubility Principles: Starr, J.N., King, C.J. "Water-enhanced solubility of carboxylic acids in organic solvents."[1][10] Lawrence Berkeley Lab Report, 1991.[1][10] Link[10]
-
General Solubility Data (Phenylacetic Acid Analog): PubChem Compound Summary for CID 999, Phenylacetic Acid.[1] Link
-
Synthesis of N-substituted Glycines: "Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid." Google Patents, CN103524332A.[1] Link
Sources
- 1. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-[2-(2-Methylpropylsulfonyl)phenyl]acetic acid | C12H16O4S | CID 70531745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Technical Guide: Stability Profile and Storage Protocols for 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
[1][2]
CAS Number: 875440-08-7 Molecular Formula: C₁₁H₁₅NO₅S Molecular Weight: 273.31 g/mol Synonyms: N-(2-Methoxyethyl)-N-(phenylsulfonyl)glycine[1][2][]
Executive Summary
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid is a functionalized sulfonamide building block characterized by a carboxylic acid tail and an ether-substituted nitrogen.[1][2] Its stability profile is governed by the robustness of the sulfonamide bond (
Physicochemical Stability Analysis
To understand the storage requirements, we must analyze the compound's functional groups and their susceptibility to environmental stress.[1][2]
The Sulfonamide Core ( )
The sulfonamide linkage is electronically stable and resistant to hydrolysis compared to carboxamides.[1][2]
-
Acid/Base Resistance: Hydrolysis of the
bond typically requires harsh conditions (e.g., concentrated HCl at reflux).[1][2] Under standard storage ( 4–8), this bond is kinetically inert.[1][2] -
Photostability: Sulfonamides can absorb UV light, leading to radical formation or cleavage.[1][2] Action: Store in amber glass to prevent photo-degradation.
The Carboxylic Acid Motif ( )[1][2]
-
Dimerization: In the solid state, carboxylic acids form hydrogen-bonded dimers.[1][2] This is a stable state but can lead to variable solubility rates if crystal morphology changes (polymorphism).[1][2]
-
Hygroscopicity: The polar acid group can attract atmospheric moisture.[1][2] While the phenyl ring provides lipophilicity, the methoxyethyl chain increases polarity, creating a risk of caking.[1][2] Action: Desiccation is mandatory.[1][2]
The Ether Side Chain ( )[1][2]
Storage & Handling Protocols
The following protocols define the "Gold Standard" for maintaining >98% purity over 24 months.
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2°C to 8°C | Slows kinetic degradation; prevents thermal decarboxylation (rare but possible).[1][2] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation of the ether tail; excludes moisture.[1][2] |
| Container | Amber Glass Vial | Blocks UV light (290–400 nm) to protect the sulfonamide bond.[1][2] |
| Closure | PTFE-lined Cap | Ensures chemical resistance and an airtight seal.[1][2] |
| Desiccant | Silica Gel / Molecular Sieves | Mitigates hygroscopicity to prevent hydrolysis or caking.[1][2] |
Handling Workflow
-
Equilibration: Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric water vapor onto the cold solid.[1][2]
-
Sampling: Use a clean, anti-static spatula.[1][2] Avoid metal spatulas if trace metal catalysis is a concern for downstream coupling reactions.[1][2]
-
Resealing: Flush the headspace with nitrogen or argon before resealing the cap.[1][2]
Experimental Validation: QC & Stability Testing
Do not rely solely on supplier certificates.[1][2] Validate the compound's integrity using this self-validating HPLC protocol.
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic ring) and 210 nm (amide/acid).[1][2]
Pass Criteria: Single peak >98% area. New peaks at relative retention times (RRT) of ~0.4 (benzenesulfonic acid) or ~0.2 (amine fragment) indicate hydrolysis.[1][2]
Stress Testing Workflow (Diagram)
The following Graphviz diagram illustrates the degradation pathways and the logic for stress testing.
Figure 1: Potential degradation pathways. The sulfonamide bond is susceptible to hydrolysis under extreme pH, while the ether chain is vulnerable to radical oxidation.[2]
Solubility and Solution Stability
For biological assays or chemical synthesis, the compound must be dissolved.[1][2]
-
Solvents: Soluble in DMSO, Methanol, DMF.[1][2] Sparingly soluble in water (unless pH > 7).[1][2]
-
Solution Stability:
Preparation of Stock Solution
-
Weigh the solid into a tared amber vial.
-
Add DMSO to achieve concentration (e.g., 27.3 mg in 1 mL = 100 mM).
-
Vortex until clear.
-
Sonicate for 30 seconds if micro-particulates persist.
Synthesis & Application Context
This compound is frequently used as a building block in the synthesis of:
-
MMP Inhibitors: The sulfonamide-acid motif is a classic zinc-binding group (ZBG) isostere.[1][2]
-
Receptor Antagonists: Specifically for targets requiring an anionic interaction (via the carboxylate) coupled with a hydrophobic stacking domain (phenyl ring).[1][2]
Logical Synthesis Flow (Diagram)
Figure 2: Typical workflow for utilizing the compound in drug discovery synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22286931. Retrieved from [Link](Note: Used for structural analog comparison of sulfonamido acetic acids).[1][2]
-
CalPacLab. Product Specification: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid. Retrieved from [Link].[1][2]
Target Deconvolution & Profiling: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Topic: Potential Biological Targets of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid Content Type: Technical Whitepaper / Target Deconvolution Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Compound Identity
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS: 875440-08-7) is a synthetic small molecule belonging to the N-substituted N-(phenylsulfonyl)glycine class. While frequently encountered in high-throughput screening (HTS) libraries as a chemical building block, its structural architecture encodes specific pharmacophoric features associated with defined biological activities.
Crucial Distinction: Researchers must distinguish this aromatic sulfonamide from N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA), a perfluoroalkyl substance (PFAS) metabolite often appearing in environmental toxicology literature. The compound discussed here is a non-fluorinated, drug-like scaffold.
This guide analyzes the structure-activity relationship (SAR) of the scaffold to predict high-probability biological targets and provides the experimental protocols required for validation.
Chemoinformatic Profile
| Property | Detail |
| Chemical Name | 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid |
| Core Scaffold | N-Phenylsulfonylglycine |
| Key Functional Groups | Sulfonamide ( |
| Predicted LogP | ~1.2 - 1.8 (Lipinski Compliant) |
| Primary Pharmacophore | Anionic head group linked to a hydrophobic domain via a sulfonamide spacer. |
Structural Pharmacophore & Predicted Targets[1]
The biological activity of this compound is dictated by its "Privileged Scaffold"—the sulfonamido-acetic acid moiety. This motif is a known bioisostere for phosphate groups and a mimic of transition states in peptide hydrolysis.
DOT Diagram: Pharmacophore to Target Mapping
The following diagram illustrates how the specific structural features of the molecule map to its potential biological targets.
Figure 1: Pharmacophore mapping of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid to three primary target classes based on structural homology.
Detailed Target Analysis
Primary Candidate: CRTH2 Antagonist
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is the highest probability target.
-
Mechanistic Rationale: CRTH2 antagonists, such as Ramatroban and Fevipiprant , heavily rely on an acetic acid head group connected to a hydrophobic core via a sulfonamide or amide linker. The carboxylic acid mimics the carboxylate of Prostaglandin D2 (PGD2), the endogenous ligand.
-
Binding Mode: The carboxylic acid forms a salt bridge with conserved arginine residues (e.g., Arg170) in the receptor's transmembrane domain, while the phenyl ring occupies the hydrophobic orthosteric pocket.
Secondary Candidate: Aldose Reductase Inhibitor (ARI)
-
Mechanistic Rationale: Aldose reductase contains a specific anion-binding pocket. Many classical ARIs (e.g., Tolrestat, Zopolrestat) feature a glycine or acetic acid moiety attached to a hydrophobic aromatic ring system.
-
Therapeutic Relevance: Inhibition of this pathway is relevant for diabetic complications (neuropathy/retinopathy).
Tertiary Candidate: Matrix Metalloproteinase (MMP) Inhibitor
-
Mechanistic Rationale: The carboxylic acid can function as a Zinc-Binding Group (ZBG), chelating the catalytic zinc ion in the MMP active site. The sulfonamide group positions the phenyl ring into the S1' specificity pocket.
-
Selectivity: This compound is likely a "weak" or "pan" MMP inhibitor due to the monodentate nature of the carboxylate compared to hydroxamic acids.
Experimental Validation Protocols
To confirm the biological target, the following self-validating experimental workflows are recommended.
Protocol A: CRTH2 Functional Assay (cAMP Quantification)
Validates the compound as a functional antagonist of the Gi-coupled CRTH2 receptor.
-
Cell Line: CHO-K1 cells stably expressing human CRTH2 (GPR44).
-
Reagents: PGD2 (Agonist), Forskolin (Adenylate cyclase activator), HTRF cAMP detection kit.
-
Workflow:
-
Seed Cells: 10,000 cells/well in 384-well low-volume plates.
-
Pre-incubation: Treat cells with the test compound (0.1 nM – 10 µM) for 15 minutes.
-
Stimulation: Add PGD2 (at EC80 concentration) + Forskolin (10 µM). Incubate for 30 minutes at RT.
-
Detection: Add HTRF lysis buffer containing anti-cAMP-cryptate and cAMP-d2.
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) at 665/620 nm.
-
-
Data Analysis: An antagonist will restore cAMP levels (preventing PGD2-mediated Gi inhibition). Calculate IC50.
Protocol B: Aldose Reductase Enzymatic Assay
Validates direct enzymatic inhibition.
-
Enzyme Source: Recombinant human Aldose Reductase (ALR2).
-
Substrate: DL-Glyceraldehyde (10 mM) and NADPH (0.1 mM).
-
Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).
-
Workflow:
-
Mix buffer, NADPH, and test compound in a quartz cuvette.
-
Initiate reaction by adding DL-Glyceraldehyde.
-
Kinetics: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 25°C.
-
-
Control: Use Sorbinil (10 µM) as a positive control for inhibition.
Screening Logic Workflow
The following decision tree guides the researcher through the validation process.
Figure 2: Hierarchical screening workflow to deconvolute the biological target of the sulfonamido-acetic acid scaffold.
References
-
Ulven, T., & Kostenis, E. (2011). CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases. Journal of Medicinal Chemistry. Link
-
Miyamoto, S., et al. (2008). Structure-Activity Relationships of N-Substituted Benzenesulfonamides as Aldose Reductase Inhibitors. Chemical & Pharmaceutical Bulletin. Link
-
Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews. Link
-
BOC Sciences. (2024). Product Data Sheet: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS 875440-08-7).
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid literature review
An In-Depth Technical Guide to 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid: A Theoretical Exploration for Researchers and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical exploration of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid, a novel chemical entity with potential significance in medicinal chemistry. In the absence of direct published literature on this specific molecule, this document serves as a foundational resource, leveraging established chemical principles and drawing parallels from structurally related compounds to predict its synthesis, physicochemical properties, and potential biological activities. This guide is intended to stimulate further research and provide a strategic framework for the investigation of this and similar molecules within drug discovery programs.
Introduction: Unveiling a Scaffold of Potential
The convergence of diverse pharmacophoric elements within a single molecular framework is a cornerstone of modern drug design. 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid represents such a convergence, integrating a phenylsulfonamide core, a flexible methoxyethyl side chain, and an acidic acetic acid moiety. While direct experimental data for this compound is not yet available in the public domain, an analysis of its constituent parts suggests a high potential for biological activity.
The phenylsulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2] The acetic acid functional group can facilitate interactions with biological targets and improve pharmacokinetic properties.[3] The N-(2-methoxyethyl) substitution introduces a degree of conformational flexibility and can influence solubility and metabolic stability. This guide will deconstruct the potential of this molecule by proposing synthetic pathways, predicting its chemical behavior, and hypothesizing its biological relevance.
Proposed Synthetic Strategies
The synthesis of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid can be logically approached through a multi-step sequence, leveraging well-established reactions in organic chemistry. A plausible and efficient synthetic route is outlined below.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be constructed from three key building blocks: a benzenesulfonyl chloride, 2-methoxyethylamine, and a two-carbon unit for the acetic acid moiety. The primary disconnection points are the sulfonamide bond and the N-C bond of the acetic acid group.
Proposed Synthetic Workflow
The forward synthesis would likely involve the initial formation of the sulfonamide, followed by N-alkylation to introduce the acetic acid group.
Experimental Protocol: Proposed Synthesis of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Step 1: Synthesis of N-(2-methoxyethyl)benzenesulfonamide
-
To a stirred solution of 2-methoxyethylamine (1.1 equivalents) and a suitable base such as triethylamine or pyridine (1.5 equivalents) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, add benzenesulfonyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyethyl)benzenesulfonamide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Alkylation to afford 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
-
To a solution of N-(2-methoxyethyl)benzenesulfonamide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the sulfonamide nitrogen.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(N-(2-methoxyethyl)phenylsulfonamido)acetate.
-
Purify the ester by column chromatography.
-
For the final hydrolysis step, dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the saponification by TLC.
-
Upon completion, acidify the reaction mixture to pH 1-2 with dilute HCl.[5]
-
Extract the final product, 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.
Caption: Proposed synthetic pathway for 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid.
Predicted Physicochemical Properties and Analytical Characterization
The physicochemical properties of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid are crucial for its potential as a drug candidate.
-
Acidity: The molecule possesses two acidic protons: one on the carboxylic acid group and another on the sulfonamide nitrogen. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for acetic acid derivatives. The sulfonamide proton is significantly less acidic, with a pKa likely in the range of 9-11.
-
Lipophilicity: The presence of the phenyl ring and the methoxyethyl group suggests a moderate lipophilicity. The calculated LogP (cLogP) is likely to be in the range of 1.5-2.5, which is often favorable for oral bioavailability.
-
Solubility: The carboxylic acid moiety is expected to enhance aqueous solubility, particularly at physiological pH where it will be deprotonated. The solubility can be significantly increased in basic aqueous solutions. For spray-dried dispersions, the use of processing aids like acetic acid could enhance solubility in organic solvents for manufacturing.[6]
-
Analytical Characterization:
-
¹H NMR: Expected signals would include aromatic protons of the phenyl ring, multiplets for the two methylene groups of the methoxyethyl chain, a singlet for the methoxy group, and a singlet for the methylene of the acetic acid moiety.
-
¹³C NMR: Aromatic carbons, two methylene carbons of the methoxyethyl group, a methoxy carbon, a methylene carbon of the acetic acid, and a carbonyl carbon are anticipated.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and S=O stretches for the sulfonamide group.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.
-
Anticipated Biological Activities and Mechanism of Action
Based on the structural motifs present in 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid, several biological activities can be hypothesized.
Anti-inflammatory and Analgesic Potential
Many acetic acid derivatives exhibit anti-inflammatory and analgesic properties.[7] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[7] The intraperitoneal injection of acetic acid in animal models is a standard method to induce writhing, a response that is inhibited by both centrally and peripherally acting analgesics.[7] Furthermore, some sulfonamide-containing compounds are known to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, a mediator of inflammation and pain.[2][8] It is plausible that 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid could act as an inhibitor of mPGES-1 or COX enzymes.
Caption: Hypothesized inhibition of the mPGES-1 pathway by the target compound.
Antimicrobial Activity
The sulfonamide moiety is a classic pharmacophore in antibacterial agents. While the exact mechanism of action can vary, many sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. The structural similarity to para-aminobenzoic acid (PABA) allows them to block this essential metabolic pathway. It is worth investigating whether 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid possesses any antimicrobial activity.[9]
Anticancer Potential
Several sulfonamide derivatives have demonstrated anticancer properties.[10][11] The mechanisms are diverse and can include cell cycle arrest and induction of apoptosis.[10] For instance, some related compounds have been shown to induce cell cycle arrest in the G0/G1 phase.[10] Given the prevalence of the sulfonamide scaffold in oncology drug discovery, this is a promising area for investigation.
Potential Applications in Drug Discovery
The multifaceted potential of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid makes it an attractive starting point for a drug discovery campaign.
-
Lead Generation: The proposed synthesis allows for the generation of the core molecule, which can then be screened against a variety of biological targets, including those involved in inflammation, infectious diseases, and cancer.
-
Structure-Activity Relationship (SAR) Studies: The modular nature of the proposed synthesis is highly amenable to the generation of a library of analogues for SAR studies. Key modifications could include:
-
Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups to probe electronic effects and potential new interactions with a target binding site.
-
Variation of the N-alkyl side chain: Modifying the length and nature of the alkoxy group to optimize potency and pharmacokinetic properties.
-
Replacement of the acetic acid moiety: Investigating other acidic bioisosteres, such as tetrazoles or hydroxamic acids, could lead to improved activity or selectivity.
-
Conclusion: A Call for Experimental Validation
This technical guide has provided a comprehensive theoretical framework for the study of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid. By dissecting its structure and drawing upon the extensive literature of its constituent fragments, we have proposed viable synthetic routes, predicted its key physicochemical properties, and hypothesized its potential as a biologically active agent. The true potential of this molecule, however, can only be unlocked through rigorous experimental investigation. It is our hope that this guide will serve as a catalyst for such research, paving the way for the discovery of new therapeutic agents.
References
-
Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., Werz, O., Bruno, I., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. [Link]
-
Henschler, D. (1993). Assessment Values in Biological Material – 2-Methoxyethanol and 2-methoxyethyl acetate. ZORA (Zurich Open Repository and Archive). [Link]
-
Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 978-982. [Link]
-
PubChem. (n.d.). 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. National Center for Biotechnology Information. [Link]
- CN102010457A - Synthesis method of 2-methylphenoxyacetic acid - Google P
-
Saeed, A., Flayyih, N. K., & Chigurupati, S. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 26(11), 3123. [Link]
- US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google P
- CN100482629C - Para-(2-methoxyl)
-
Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., Werz, O., Bruno, I., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9. [Link]
- EP2962690B1 - (+)-2-[1-(3-ethoxy-4-methoxyphenyl)
-
Smith, G., Ruhland, T., Mikkelsen, G., Andersen, K., Christoffersen, C. T., Alifrangis, L. H., Mørk, A., Wren, S. P., Harris, N., Wyman, B. M., & Brandt, G. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 14(15), 4027–4030. [Link]
-
Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., Werz, O., Bruno, I., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. [Link]
-
Olorunfemi, A. E., et al. (2020). Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). Journal of traditional and complementary medicine, 10(2), 157-164. [Link]
-
Barbosa, E. A., et al. (2021). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. ResearchGate. [Link]
-
N-(2,2-diethoxyethyl)-N-phenylmethanesulfonamide. Chemical Synthesis Database. [Link]
- US8188270B2 - Polymorphous form of 5-chloro-N-({(5S)-2-oxo-3[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidine-5-yl}-methyl)
-
Lee, J. H., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & medicinal chemistry, 40, 116182. [Link]
- US7718722B2 - Alkylthio- and aryl(heteroyl)
-
Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(19), 6289. [Link]
-
Keen, J. M., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Molecular pharmaceutics, 19(3), 856–867. [Link]
-
Liu, J., et al. (2014). Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. BMC microbiology, 14, 243. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google Patents [patents.google.com]
- 5. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Core: Optimizing 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic Acid Scaffolds
Topic: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid analogs and derivatives Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
The Pharmacophore Architecture
The molecule 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid represents a sophisticated evolution of the classic arylsulfonamido-alkanoic acid pharmacophore. While historically rooted in the design of Thromboxane A2 (TP) receptor antagonists (such as Sulotroban and Daltroban), this specific scaffold incorporates an ether-linked side chain to address the perennial medicinal chemistry challenge: balancing lipophilicity with metabolic stability and solubility.
Deconstructing the Scaffold
To understand the utility of this molecule, we must dissect its three functional domains:
-
The Warhead (Acetic Acid Moiety):
-
Function: Acts as the primary electrostatic anchor. In TP receptor antagonists, this carboxylate forms a critical salt bridge with Arg295 in the receptor's transmembrane domain [1]. In Matrix Metalloproteinase (MMP) inhibitors, it serves as a Zinc-binding group (ZBG), coordinating with the catalytic
ion. -
Optimization: The two-carbon spacer (acetic acid) is often rigidified in advanced analogs, but the flexible glycine linker here allows for induced-fit binding.
-
-
The Linker (Sulfonamide):
-
Function: Provides a tetrahedral geometry that mimics the transition state of amide hydrolysis or the geometry of the thromboxane intermediate. It also serves as a strong hydrogen bond acceptor.
-
Stability: Unlike amides, the sulfonamide bond is resistant to proteolytic cleavage, enhancing in vivo half-life.
-
-
The Tuning Fork (N-Methoxyethyl Substituent):
-
Function: This is the critical differentiator. Classic analogs often use hydrophobic groups (e.g., phenylethyl in Sulotroban). The 2-methoxyethyl group introduces an amphiphilic character. The ether oxygen acts as a weak H-bond acceptor, potentially recruiting water molecules to the binding pocket or interacting with polar residues (e.g., Serine/Threonine), while the ethyl chain maintains necessary steric bulk without the high logP penalty of a phenyl ring [2].
-
Synthetic Pathways & Process Chemistry[1]
Synthesis of N-substituted sulfonamido acetic acids requires careful control to prevent over-alkylation or hydrolysis of the sulfonamide bond. Two primary routes are validated for high-purity production.
Route A: The "Post-Sulfonylation Alkylation" (Convergent)
Best for generating diverse N-substituents on a fixed sulfonamide core.
-
Sulfonylation: React Glycine methyl ester with Benzenesulfonyl chloride under Schotten-Baumann conditions (DCM/Pyridine or aq.
). -
N-Alkylation (The Critical Step): The sulfonamide nitrogen is acidic (
). Direct alkylation with 2-methoxyethyl bromide requires a base like in DMF.-
Technical Note: Avoid strong bases like NaH if the ester is labile. Use catalytic KI (Finkelstein condition) to accelerate the reaction with the alkyl bromide.
-
-
Hydrolysis: Saponification of the methyl ester using LiOH in THF/Water.
Route B: The "Pre-Alkylated Amine" (Linear)
Best for scale-up to avoid bis-alkylation byproducts.
-
Reductive Amination: React Glycine ethyl ester with Methoxyacetaldehyde (using
) to form N-(2-methoxyethyl)glycine ethyl ester. -
Sulfonylation: React the secondary amine with Benzenesulfonyl chloride.
-
Hydrolysis: Standard ester cleavage.
Visualization: Retrosynthetic Logic
Caption: Retrosynthetic analysis comparing Route A (N-alkylation of sulfonamide) vs. Route B (Sulfonylation of secondary amine).
Structure-Activity Relationship (SAR) Logic
The transition from a lipophilic side chain to the 2-methoxyethyl group alters the physicochemical profile significantly.
Table 1: Comparative SAR of N-Substituted Sulfonamido Acetic Acids
Data extrapolated from class-wide SAR studies on TP antagonists and MMP inhibitors [3][4].
| N-Substituent (R) | LogP (Calc) | Solubility (aq) | Metabolic Liability | Binding Mode Insight |
| -H (Unsubstituted) | 0.8 | High | Low | Often inactive; lacks hydrophobic pocket filling. |
| -Ethyl | 1.9 | Moderate | Low | Basic hydrophobic fill; often insufficient potency. |
| -2-Phenylethyl (Sulotroban) | 3.4 | Low | Moderate (Benzylic ox) | High affinity via |
| -2-Methoxyethyl (Target) | 1.5 | High | Low | "Goldilocks" zone. Ether oxygen can H-bond; flexible chain fills pocket. |
| -Benzyl | 3.1 | Low | High (CYP oxidation) | Rigid; steric clashes common in small pockets. |
The "Ether Effect"
The introduction of the ether oxygen in the 2-methoxyethyl tail serves a dual purpose:
-
Desolvation Penalty Reduction: The ether oxygen can maintain water contacts at the solvent-exposed rim of the receptor pocket, reducing the energy cost of desolvation upon binding.
-
Metabolic Blocking: Unlike alkyl chains which are prone to terminal (
) or sub-terminal ( ) oxidation by CYP450 enzymes, the methoxyethyl group is relatively robust, though O-dealkylation is a potential (but slower) clearance route.
Biological Validation Protocols
To validate the activity of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid analogs, researchers must employ a tiered assay system.
Protocol A: Thromboxane A2 (TP) Receptor Binding Assay
Objective: Determine affinity (
-
Preparation: Isolate human platelet membranes or use HEK293 cells overexpressing the TP receptor (
isoform). -
Radioligand: Use
(a high-affinity TP antagonist) as the tracer. -
Incubation:
-
Mix 50
g membrane protein + 2 nM radioligand + Test Compound ( to M). -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4. -
Incubate 60 min at 30°C.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Data Analysis: Plot displacement curves to calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: A valid antagonist must displace the radioligand. If the compound fails to displace, check for aggregation (common with sulfonamides at high concentrations).
-
Protocol B: MMP-9 Fluorometric Inhibition Assay
Objective: Assess cross-reactivity or polypharmacology against Matrix Metalloproteinases.
-
Substrate: Use a quenched fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Reaction:
-
Enzyme: Recombinant Human MMP-9 (activated with APMA).
-
Buffer: 50 mM Tris, 10 mM
, 150 mM NaCl, 0.05% Brij-35 (detergent is crucial to prevent compound aggregation).
-
-
Kinetics: Measure fluorescence increase (Ex 328 nm / Em 393 nm) over 30 minutes.
-
Mechanism Check: If active, add excess
or . If inhibition is reversed, the compound acts as a chelator (via the acetic acid/sulfonamide motif) rather than a specific pocket binder [5].
Visualization: Signaling & Inhibition Pathway
Caption: Mechanism of Action: The sulfonamido-acetic acid derivative competitively blocks the TP receptor, preventing Gq-mediated calcium release and platelet aggregation.
Advanced Derivatization (Next-Generation)
To move beyond the "catalog compound" status, researchers should explore these modifications:
-
Bioisosteres of the Carboxylate: Replace the acetic acid with a Tetrazole or Acyl Sulfonamide . This maintains acidity (
) but improves membrane permeability and oral bioavailability. -
Constrained Linkers: Cyclize the N-methoxyethyl group back onto the phenyl ring (forming a tetrahydroisoquinoline core) to reduce entropic penalties upon binding.
-
Dual-Action Hybrids: Combine the sulfonamido-acetic acid (TP antagonist) with a nitric oxide (NO) donating moiety. This is a proven strategy in cardiovascular drug design to provide synergistic vasodilation.
References
-
Bhatia, P. et al. (2021). "Structural Basis of Thromboxane A2 Receptor Signaling and Antagonism." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Dogne, J. M. et al. (2004). "Thromboxane A2 receptor antagonists: current status and future perspectives." Expert Opinion on Therapeutic Patents.
-
Whittaker, M. et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews.
-
Guignabert, C. et al. (2005).[8] "Doxycycline and MMP inhibition in lung injury."[8] American Journal of Physiology.
Sources
- 1. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 2. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 5. Synthesis and evaluation of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 3. Pyridinylalkyl-substituted 8-[(arylsulfonyl)amino]octanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 6. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid. Sulfonamide derivatives represent a critical class of compounds in pharmaceutical development, known for a wide range of biological activities.[1] A reliable analytical method is paramount for quality control, stability testing, and formulation development. The described method utilizes a C18 stationary phase with a gradient elution of an acidic phosphate buffer and acetonitrile, coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed in detail to provide a foundational understanding of the method's mechanics. Furthermore, the protocol has been subjected to rigorous validation according to the International Council for Harmonisation (ICH) guidelines, including forced degradation studies to establish its specificity and stability-indicating properties.[2][3]
Introduction and Scientific Rationale
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid is a molecule featuring a sulfonamide core, a phenyl ring which acts as a chromophore, and a carboxylic acid group, rendering it acidic. The development of a successful HPLC method hinges on controlling the analyte's physicochemical properties to achieve optimal chromatographic behavior.
Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility and efficiency in separating compounds of moderate to low polarity.[4] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[5] For an ionizable compound like our target analyte, the pH of the mobile phase is the most critical parameter. The carboxylic acid moiety will be protonated (neutral) at a pH well below its pKa, and deprotonated (negatively charged) at a pH above its pKa. The protonated form is significantly more hydrophobic and will be retained more strongly on an RP column, typically resulting in better peak shape. Therefore, controlling the mobile phase pH to suppress ionization is a cornerstone of this method.[5][6]
This guide provides a comprehensive, self-validating protocol designed for researchers and drug development professionals, ensuring both technical accuracy and practical applicability.
Chromatographic Method and Parameters
The following parameters were optimized to achieve a selective and robust separation. The rationale for each choice is provided to demonstrate the scientific basis of the method development process.
| Parameter | Specification | Justification |
| Instrument | HPLC system with Gradient Pump, Autosampler, Column Oven, and PDA/UV Detector | Standard configuration for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred for checking peak purity and selecting the optimal wavelength. |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent hydrophobic retention for aromatic compounds. This is a widely available and reproducible column dimension suitable for method development and routine analysis.[4][7] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Phosphoric Acid | An acidic buffer is essential to keep the analyte's carboxylic acid group protonated, ensuring good retention and symmetrical peaks.[6] A pH of 2.8 is safely below the typical pKa of a carboxylic acid (~4-5) and within the stable operating range of most silica-based columns. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 30% B; 18.1-25 min: 30% B | A gradient program provides the necessary elution strength to separate the main analyte from potential early-eluting polar impurities and later-eluting non-polar degradation products, ensuring a comprehensive analysis within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak efficiency. |
| Detection Wavelength | 254 nm | The phenylsulfonamido moiety provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds; however, the optimal wavelength should be confirmed by examining the analyte's UV spectrum via a PDA detector. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the injection solvent. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a diluent with similar composition to the initial mobile phase ensures good peak shape and compatibility with the chromatographic system. |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter the solution through a 0.45 µm nylon filter before use.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent. This solution is suitable for routine analysis and linearity studies.
Sample Preparation Protocol
-
Accurately weigh a portion of the sample (e.g., drug substance powder) expected to contain approximately 25 mg of the active ingredient.
-
Transfer the sample to a 50 mL volumetric flask.
-
Add approximately 30 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with Diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Figure 1: General workflow for the HPLC analysis of the target analyte.
Method Validation: A Self-Validating System
To ensure the method is fit for its intended purpose, a full validation was conducted following ICH Q2(R2) guidelines.[8] This process confirms that the analytical procedure is specific, accurate, precise, and robust.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to develop a stability-indicating method by demonstrating that the analyte peak is resolved from all potential degradation products.[9][10]
Protocol for Forced Degradation: A sample solution (approx. 500 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 5 mL of sample + 5 mL of 0.1 M HCl, heated at 80°C for 4 hours.
-
Base Hydrolysis: 5 mL of sample + 5 mL of 0.1 M NaOH, kept at room temperature for 2 hours.
-
Oxidative Degradation: 5 mL of sample + 5 mL of 6% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: Drug substance stored in a hot air oven at 105°C for 48 hours, then prepared as a sample.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
After degradation, samples were neutralized (if necessary), diluted to 50 µg/mL, and analyzed. The method successfully separated the intact drug from all degradation products, confirming its stability-indicating nature.
Caption: Logic of the forced degradation study for establishing specificity.
Validation Summary
The following table summarizes the results obtained during method validation. All parameters met the pre-defined acceptance criteria based on ICH guidelines.[11]
| Validation Parameter | Results | Acceptance Criteria |
| Linearity | ||
| Range | 5 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | ||
| 50% Level (25 µg/mL) | 99.5% | 98.0% - 102.0% |
| 100% Level (50 µg/mL) | 100.3% | 98.0% - 102.0% |
| 150% Level (75 µg/mL) | 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 0.45% | RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 0.68% | RSD ≤ 2.0% |
| LOD & LOQ | ||
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Robustness | Robust | No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units). |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be rapid, specific, accurate, and precise for the quantitative analysis of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid. The comprehensive explanation of the method's scientific principles and the rigorous validation, including forced degradation studies, establishes it as a reliable, stability-indicating analytical tool. This method is suitable for routine quality control and stability assessment in a pharmaceutical research and development environment.
References
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]
-
Gao, L., et al. (2011). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of Chromatographic Science. Available from [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from [Link]
-
Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available from [Link]
-
Kowalska, S., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Available from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Piatkowska, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from [Link]
-
Binh, C. D., et al. (2010). Determination sulfonamides in drug samples by high performance liquid chromatography (HPLC). ResearchGate. Available from [Link]
-
PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Bioscience Biotechnology Research Asia. Available from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Sources
- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. scispace.com [scispace.com]
- 11. database.ich.org [database.ich.org]
Application Note: 1H NMR Characterization of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Executive Summary
This Application Note provides a rigorous protocol for the structural validation of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid using proton nuclear magnetic resonance (
The guide moves beyond simple peak listing to explain the causality of chemical shifts, offering a self-validating logic for assignment. It addresses specific challenges such as the overlap of methylene protons and the solvent-dependent behavior of the carboxylic acid moiety.
Chemical Structure & Spin System Analysis[1]
To ensure accurate interpretation, we must first deconstruct the molecule into magnetically distinct spin systems.
Compound: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Formula:
Structural Segmentation
-
Aromatic Core (Ph-SO2-): A monosubstituted benzene ring attached to a sulfonyl group. This electron-withdrawing group (EWG) deshields the ortho protons significantly.
-
The Linker (N-CH2-COOH): An N-substituted glycine motif. The methylene protons are flanked by a carboxylic acid and a sulfonamide nitrogen, creating a unique chemical environment.
-
The Tail (N-CH2-CH2-O-Me): An ethylene glycol ether chain attached to the nitrogen. This introduces an
(or ) spin system and a distinct methoxy singlet.
Visualization of Connectivity
The following diagram maps the logical flow of the characterization process, linking structural features to their spectral consequences.
Figure 1: Logical workflow for the spectral dissection of the target sulfonamide scaffold.
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation which can broaden peaks.
-
Mass: Weigh 10–15 mg of the solid compound.
-
Solvent:
-
Primary Choice:DMSO-d6 (99.9% D).[1]
-
Secondary Choice:CDCl3 (99.8% D).
-
Reasoning: Good for non-polar impurities, but the -COOH proton may be broad or invisible due to rapid exchange.
-
-
-
Volume: 0.6 mL (for standard 5mm tubes).
-
Vessel: High-precision 5mm NMR tube (e.g., Wilmad 507-PP or equivalent).
Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 10 seconds .
-
Critical Insight: Carboxylic acid protons and aromatic protons often have long
relaxation times. A short D1 will saturate these signals, leading to under-integration and false stoichiometric calculations.
-
-
Scans (NS): 16 or 32 (sufficient for 10 mg sample).
-
Temperature: 298 K (25°C).
Detailed Spectral Analysis & Assignment
This section details the expected chemical shifts (
The Aromatic Region (7.5 – 8.0 ppm)
The phenyl ring is attached to a sulfonyl group (
-
Ortho Protons (2H): The protons closest to the
group are most deshielded.-
Shift:
7.75 – 7.85 ppm. -
Multiplicity: Doublet (d),
Hz.
-
-
Meta/Para Protons (3H): These appear upfield relative to the ortho protons.
-
Shift:
7.50 – 7.65 ppm. -
Multiplicity: Often appears as a multiplet (overlapping meta-triplet and para-triplet).
-
The Aliphatic Region (3.0 – 4.5 ppm)
This region contains the diagnostic "fingerprint" of the N-substituents.
A. The Glycine Linker (
)
-
Shift:
4.00 – 4.20 ppm. -
Multiplicity: Singlet (s) .
-
Validation: This peak must integrate to exactly 2H. If it appears as a doublet, check for chiral impurities or restricted rotation (rotamers), though rare in this specific acyclic system at 298K.
B. The Ethoxy Chain (
)
This chain produces two triplets and a singlet.
-
N-Methylene (
):-
Shift:
3.30 – 3.50 ppm. -
Multiplicity: Triplet (t),
Hz. -
Note: In DMSO-d6, this may overlap with the residual water peak (
ppm). Protocol Adjustment: If overlap occurs, run the spectrum in or increase temperature to shift the water peak.
-
-
O-Methylene (
):-
Shift:
3.40 – 3.60 ppm. -
Multiplicity: Triplet (t),
Hz. -
Causality: Oxygen is more electronegative than nitrogen, so the
is typically slightly downfield (higher ppm) than the , though the desheilding effect of the sulfonamide on the N-methylene makes them very close.
-
-
Methoxy Group (
):-
Shift:
3.20 – 3.30 ppm. -
Multiplicity:Singlet (s) .
-
Integration: 3H.
-
The Labile Proton
-
Carboxylic Acid (-COOH):
-
Shift:
12.0 – 13.0 ppm (in DMSO-d6). -
Appearance: Very broad singlet.
-
Validation: Add a drop of
to the tube and shake. This peak should disappear (D-exchange), confirming it is an acidic proton.
-
Summary Data Table
| Moiety | Proton Type | Approx.[6][2][4][7][8][9][10] Shift ( | Multiplicity | Integration | Coupling ( |
| Acid | 12.5 | Broad s | 1H | - | |
| Aromatic | Ortho ( | 7.80 | d | 2H | 7.5 - 8.0 |
| Aromatic | Meta/Para ( | 7.55 - 7.65 | m | 3H | - |
| Glycine | 4.10 | s | 2H | - | |
| Ether | 3.50 | t | 2H | 5.5 - 6.0 | |
| Amine | 3.35 | t | 2H | 5.5 - 6.0 | |
| Methoxy | 3.25 | s | 3H | - |
*Note: Shifts are estimated for DMSO-d6. Values in CDCl3 may vary by 0.1-0.3 ppm.
Troubleshooting & Self-Validation
Issue: Missing Carboxylic Acid Peak
-
Cause: Rapid proton exchange with moisture in the solvent or solvent impurities.
-
Solution: Dry the sample under high vacuum; use a fresh ampoule of DMSO-d6; or ignore if only structural connectivity (and not purity) is required.
Issue: "Messy" Aliphatic Region
-
Cause: Overlap of the
triplet with the water signal in DMSO (3.33 ppm). -
Protocol:
-
Check the integration.[8] The total aliphatic integral (excluding methoxy) should be 4H.
-
If ambiguous, switch to Acetone-d6 (water at 2.8 ppm) or CDCl3 (water at 1.56 ppm).
-
Issue: Split Singlets (Rotamers)
-
Cause: Restricted rotation around the S-N bond is rare but possible in bulky sulfonamides.
-
Validation: Run a Variable Temperature (VT) experiment. Heat the sample to 50°C. If the split peaks coalesce into a sharp singlet, they are rotamers. If they remain distinct, they are impurities.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and relaxation delays).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for chemical shift prediction rules).
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-((Phenylmethyl)thio)acetic acid | C9H10O2S | CID 66897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nmr-bio.com [nmr-bio.com]
- 11. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for Cell-Based Assays with 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers investigating the biological activity of the novel sulfonamide derivative, 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS 875440-08-7). While specific biological data for this compound is not yet extensively published, its structural motifs—a sulfonamide core and an acetic acid side chain—are characteristic of molecules with significant pharmacological properties. Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[1][2][3] This guide, therefore, presents a series of robust, cell-based assays to explore the potential anti-inflammatory and anti-cancer effects of this compound, drawing upon the known mechanisms of action of structurally related molecules. The protocols provided herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Scientific Rationale
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[4] Their therapeutic versatility stems from their ability to mimic endogenous molecules and interact with a variety of biological targets.[4] Notably, many sulfonamide-containing drugs exhibit anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2).[5] Furthermore, a growing body of evidence highlights the potential of novel sulfonamide derivatives as anti-cancer agents, capable of inducing cell cycle arrest and apoptosis in tumor cells.[3][6][7]
The subject of this guide, 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid, possesses a unique combination of a sulfonamide scaffold and a carboxylic acid moiety. This latter feature is also present in many non-steroidal anti-inflammatory drugs (NSAIDs) and can be crucial for binding to the active sites of target enzymes. Based on these structural characteristics, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:
-
Anti-inflammatory Activity: Inhibition of enzymes involved in prostaglandin synthesis, such as COX-2 or microsomal prostaglandin E synthase-1 (mPGES-1).[8]
-
Anti-cancer Activity: Induction of cytotoxicity, cell cycle arrest, or apoptosis in cancer cell lines.
The following sections provide detailed protocols for cell-based assays designed to investigate these potential activities.
Getting Started: Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.
Table 1: Compound Information
| Property | Value | Source |
| IUPAC Name | 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid | - |
| CAS Number | 875440-08-7 | [9] |
| Molecular Formula | C11H15NO5S | [9] |
| Molecular Weight | 273.31 g/mol | [9] |
Protocol 1: Stock Solution Preparation
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Due to the carboxylic acid group, the compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Test solubility in a small volume first.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 10 mg).
-
Dissolve the compound in a minimal amount of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Investigating Anti-Inflammatory Potential
A key mechanism of anti-inflammatory drugs is the inhibition of prostaglandin E2 (PGE2) synthesis. The following assays are designed to assess the effect of the compound on this pathway.
Workflow for Anti-Inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory activity of the test compound.
Protocol 2: Prostaglandin E2 (PGE2) Secretion Assay
This assay measures the amount of PGE2 released by cells following an inflammatory stimulus. A reduction in PGE2 levels in the presence of the compound suggests inhibition of the COX pathway.
-
Cell Seeding: Seed a suitable cell line, such as RAW 264.7 murine macrophages, into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the test compound or vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
-
Include a positive control, such as a known COX-2 inhibitor (e.g., celecoxib).
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to all wells (except for the unstimulated control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value (the concentration at which 50% of PGE2 production is inhibited).
Assessing Anti-Cancer Properties
The potential of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid to inhibit cancer cell growth can be evaluated through a series of assays that measure cell viability, proliferation, and the induction of apoptosis.
General Workflow for Anti-Cancer Assays
Caption: Workflow for evaluating the anti-cancer effects of the test compound.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity or a decrease in cell proliferation.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value at each time point.
Table 2: Example Data Presentation for Cell Viability Assay
| Compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98.5 | 95.2 | 88.7 |
| 10 | 85.3 | 70.1 | 55.4 |
| 50 | 60.2 | 45.8 | 25.1 |
| 100 | 40.1 | 20.5 | 10.3 |
| IC50 (µM) | >100 | ~60 | ~30 |
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in caspase activity indicates the induction of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol. A 24-hour incubation is often sufficient to observe early apoptotic events.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined from a parallel plate treated in the same way) to account for cytotoxic effects. Express the results as fold-change in caspase activity relative to the vehicle control.
Mechanistic Insights: Target Deconvolution
Should the initial screening assays indicate significant biological activity, further experiments can be designed to elucidate the specific molecular targets of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid.
Potential Signaling Pathways to Investigate
Caption: Potential signaling pathways modulated by the test compound.
Further investigations could include:
-
Western Blotting: To analyze the expression levels of key proteins in the COX pathway (COX-1, COX-2) or apoptosis regulation (e.g., Bcl-2 family proteins, cleaved PARP).
-
Enzyme Inhibition Assays: Using purified recombinant enzymes (e.g., COX-2, mPGES-1) to directly measure the inhibitory activity of the compound.
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at specific phases of the cell cycle.[6][7]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activities of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid. Based on its structural features, this compound warrants investigation as a potential anti-inflammatory or anti-cancer agent. The data generated from these assays will be crucial in guiding further preclinical development and in elucidating the compound's mechanism of action.
References
-
Assessment Values in Biological Material – 2-Methoxyethanol and 2-methoxyethyl acetate - ZORA. (2024). Zurich Open Repository and Archive. [Link]
-
Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., Werz, O., Bruno, I., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. [Link]
-
Doungsoongnuen, P., Leechaisit, R., Sakayaroj, J., & Suvannakad, R. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 20, 1133–1146. [Link]
-
CP Lab Safety. (n.d.). 2-(N-(2-METHOXYETHYL)PHENYLSULFONAMIDO)ACETIC ACID, 95% Purity, C11H15NO5S, 100 mg. Retrieved from [Link]
-
Celecoxib. In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
An in Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2020). Molecules, 25(21), 5094. [Link]
-
Asadi, M., Kubarfard, F., & Zarghi, A. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 735–741. [Link]
-
Owa, T., Yoshino, H., Okauchi, T., Yoshimatsu, K., Ozawa, Y., Sugi, N. H., Nagasu, T., Koyanagi, N., & Kitoh, K. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular Cancer Therapeutics, 1(10), 835–844. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. [Link]
-
Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. (2007). Chemistry of Natural Compounds, 43(2), 173–177. [Link]
-
Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells. (2022). PeerJ, 10, e13506. [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry, 58(19), 7946–7956. [Link]
-
Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2002). Molecular Cancer Therapeutics, 1(10), 835-844. [Link]
Sources
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid | C10H10O3S | CID 290218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid. The method is suitable for routine quality control and stability testing of the analyte in bulk drug substance and pharmaceutical formulations. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high resolution and sensitivity. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4][5] Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating properties.
Introduction
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid is a molecule of interest in pharmaceutical development due to its structural motifs, a sulfonamide and a carboxylic acid, which are common in various biologically active compounds.[6] The phenylsulfonamide group is a key pharmacophore in a range of therapeutics, including antibacterial agents and carbonic anhydrase inhibitors.[7] The acetic acid moiety can influence the pharmacokinetic properties of a molecule, such as solubility and metabolism. Given its potential role in drug discovery and development, a reliable and robust analytical method for the accurate quantification of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid is crucial for ensuring product quality and stability.
This document provides a comprehensive guide for the development and validation of an HPLC-UV method suitable for the determination of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid in various sample matrices.
Physicochemical Properties and Analytical Considerations
2.1. Structural Analysis
The structure of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (Figure 1) reveals several key functional groups that will dictate its analytical behavior:
-
Carboxylic Acid Group: This acidic moiety (pKa likely around 4-5, similar to phenylacetic acid's pKa of 4.28) will be ionized at neutral and basic pH.[8][9] This property is critical for controlling retention in reversed-phase chromatography.
-
Sulfonamide Group: The sulfonamide nitrogen is generally weakly acidic, but its pKa is significantly higher than that of the carboxylic acid and is not typically modulated in standard RP-HPLC.
-
Phenyl Ring: The aromatic ring provides a chromophore for UV detection.
-
Methoxyethyl Group: This group adds a degree of polarity to the molecule.
Figure 1: Chemical Structure of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Caption: The structure highlights the key functional groups influencing its analytical properties.
2.2. Predicted Properties
Based on its structure and data from similar compounds, the following properties are predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H15NO5S | Based on chemical structure. |
| Molecular Weight | 273.31 g/mol | Calculated from the molecular formula. |
| pKa (Carboxylic Acid) | ~4.0 - 5.0 | Similar to other phenylacetic acid derivatives.[8][9] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile. | The presence of both polar (carboxylic acid, ether) and non-polar (phenyl ring) groups suggests this solubility profile. |
| UV Absorbance (λmax) | ~220-240 nm and ~260-280 nm | The phenylsulfonamide chromophore is expected to have absorption maxima in these regions. |
HPLC Method Development
The overarching goal is to develop a simple, robust, and efficient isocratic RP-HPLC method. The following sections outline the systematic approach taken.
Workflow for Method Development
Diagram 1: A systematic workflow for HPLC method development.
3.2. Selection of Chromatographic Conditions
The selection of the stationary phase, mobile phase, and detection wavelength was based on the predicted physicochemical properties of the analyte.
3.2.1. Stationary Phase Selection
A C18 (octadecylsilyl) column is the preferred choice for the initial method development due to its versatility and wide applicability in retaining moderately polar to non-polar compounds. A standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.
3.2.2. Mobile Phase Optimization
The mobile phase composition is critical for achieving optimal retention and peak shape.
-
Aqueous Phase and pH Control: Due to the acidic nature of the analyte, the pH of the aqueous component of the mobile phase must be controlled to ensure consistent retention and peak symmetry. A pH below the pKa of the carboxylic acid (e.g., pH 2.5-3.5) will keep the analyte in its protonated, less polar form, leading to better retention on a C18 column. A phosphate or acetate buffer is suitable for this pH range.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers in RP-HPLC. Acetonitrile often provides better peak shape and lower backpressure. A systematic evaluation of the organic modifier percentage is necessary to achieve a desirable retention time (typically between 3 and 10 minutes).
-
Initial Mobile Phase Composition: A starting point for optimization could be a mixture of acetonitrile and a pH 3.0 phosphate buffer.
3.2.3. Detection Wavelength
Based on the phenylsulfonamide chromophore, UV detection is appropriate. An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, a wavelength in the range of 220-240 nm is expected to provide good sensitivity.
Detailed Analytical Protocol
4.1. Equipment and Reagents
-
HPLC system with a UV detector
-
C18 column (4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile and water
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid (H3PO4)
-
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid reference standard
4.2. Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
4.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4][5]
5.1. System Suitability
System suitability was assessed by injecting five replicate injections of a working standard solution (50 µg/mL). The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5.2. Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The analyte was subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks.
5.3. Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
5.4. Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
5.5. Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing six replicate samples on two different days by two different analysts.
The RSD of the results was calculated for both repeatability and intermediate precision.
5.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
5.7. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
The effect of these changes on the system suitability parameters was evaluated.
Validation Results Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Repeatability (RSD) | ≤ 2.0% | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | ~0.1 µg/mL | - |
| LOQ | ~0.3 µg/mL | - |
| Robustness | No significant impact on results | System suitability criteria met |
Conclusion
A simple, precise, accurate, and robust RP-HPLC method for the quantification of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control and stability studies. The forced degradation studies confirmed the stability-indicating nature of the method, making it a valuable tool in the pharmaceutical development of this compound.
References
-
CP Lab Safety. (n.d.). 2-(N-(2-METHOXYETHYL)PHENYLSULFONAMIDO)ACETIC ACID, 95% Purity, C11H15NO5S, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]
-
MDPI. (2020, December 1). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetic acid, 2-amino-. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). (2-Hydroxyphenyl)acetic acid. Retrieved from [Link]
-
ZORA. (2024, March 28). Assessment Values in Biological Material – 2-Methoxyethanol and 2-methoxyethyl acetate. Retrieved from [Link]
-
CDC. (1984, January 31). acetic acid 1603 | niosh. Retrieved from [Link]
-
PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
ACS Publications. (2025, January 6). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Retrieved from [Link]
-
ScholarWorks@UARK. (n.d.). Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Phenethylamino)acetic acid. Retrieved from [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Sources
- 1. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of Sulfonamides
Welcome to the technical support guide for the N-alkylation of sulfonamides. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. The N-alkylation of sulfonamides is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and agrochemicals. However, its execution is often plagued by side reactions that can complicate purification, reduce yields, and compromise the integrity of the final product.
This guide moves beyond simple protocol recitation. It is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the laboratory. We will delve into the mechanistic underpinnings of common side reactions, providing you with the causal understanding needed to not only solve existing problems but also to proactively design more robust and selective reactions from the outset.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My primary sulfonamide is producing a significant amount of di-alkylated product. How can I achieve selective mono-alkylation?
This is one of the most common challenges in sulfonamide alkylation. The mono-N-alkylated product, being a secondary sulfonamide, still possesses an acidic proton. Deprotonation of this product generates a new nucleophile that can compete with the starting material for the alkylating agent, leading to the undesired N,N-dialkylated byproduct.
The propensity for di-alkylation is a function of the relative acidities and nucleophilicities of the starting primary sulfonamide and the mono-alkylated secondary sulfonamide product, as well as the reaction conditions. An excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, promoting the second alkylation.[1]
-
Steric Hindrance (Your Most Powerful Tool):
-
On the Sulfonamide: If synthetically feasible, sulfonamides with bulky groups (e.g., ortho-substituents on an aryl ring) are less prone to di-alkylation.[2] N-substituted sulfonamides with bulky groups are inherently less reactive towards a second alkylation.[3]
-
On the Alkylating Agent: Employing a bulkier alkylating agent can dramatically suppress the second alkylation. For instance, reactions with methyl iodide are far more susceptible to di-alkylation than those with benzyl bromide or iso-propyl iodide.[1]
-
-
Control of Stoichiometry & Reagent Addition:
-
Alkylating Agent: Use a minimal excess of the alkylating agent. A stoichiometry of 1.05-1.1 equivalents is often sufficient.
-
Slow Addition: Instead of adding the alkylating agent all at once, consider slow, portion-wise, or syringe-pump addition. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary sulfonamide anion. One study noted that portion-wise addition of a trichloroacetimidate alkylating agent increased the yield of the mono-alkylated product from 74% to 86%.[1]
-
-
Reaction Conditions:
-
Base Selection: Avoid using a large excess of a strong base. Opt for a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a stoichiometric amount of a strong base (e.g., NaH, KOtBu).
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second, often more sterically hindered, alkylation step.[1]
-
Question 2: I'm observing a significant byproduct with the same mass as my desired N-alkylated product, but with different spectroscopic properties. I suspect O-alkylation. Why is this happening and how can I prevent it?
This is a classic problem of regioselectivity. The sulfonamide anion is an ambident nucleophile , meaning it has two distinct nucleophilic centers: the nitrogen and the oxygen atoms. Alkylation can occur at either site, leading to the desired N-alkyl sulfonamide or the isomeric O-alkylated product, a sulfonate imidate (often incorrectly termed a sulfonate ester in this context).
The outcome of this competition between N- and O-alkylation can be rationalized using Pearson's Hard and Soft Acid-Base (HSAB) theory.[4]
-
The Nucleophile: The deprotonated sulfonamide anion has two potential attacking atoms. The nitrogen atom is considered a "soft" nucleophilic center due to its lower electronegativity and more polarizable electron cloud. The oxygen atoms are "hard" nucleophilic centers because they are more electronegative and less polarizable.
-
The Electrophile (Alkylating Agent): Alkylating agents can also be classified as hard or soft.
-
Hard Electrophiles: These have a high positive charge density and are not very polarizable. Examples include dimethyl sulfate, methyl triflate ("magic methyl"), and oxonium salts like Meerwein's salt. The carbon atom attached to the leaving group is highly electron-deficient.
-
Soft Electrophiles: These have a more diffuse positive charge and are more polarizable. Alkyl iodides (like methyl iodide) are classic examples, where the C-I bond is highly polarizable. Alkyl bromides are softer than chlorides.
-
The HSAB Principle Predicts: Hard acids/electrophiles prefer to react with hard bases/nucleophiles, and soft acids/electrophiles prefer to react with soft bases/nucleophiles.
Therefore:
-
To favor N-alkylation (Soft-Soft Interaction): Use a "soft" alkylating agent like an alkyl iodide or bromide.
-
To favor O-alkylation (Hard-Hard Interaction): Use a "hard" alkylating agent like dimethyl sulfate or a triflate.
Caption: N- vs. O-Alkylation based on HSAB Theory.
-
Choice of Alkylating Agent: This is the most critical factor. To favor N-alkylation, use alkyl halides in the order I > Br > Cl. Avoid sulfates, sulfonates (tosylates, mesylates, triflates), and other hard electrophiles if O-alkylation is a concern.
-
Solvent Effects:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for N-alkylation. They effectively solvate the cation (e.g., K⁺, Na⁺) from the base, leaving a more "naked" and reactive sulfonamide anion, which tends to favor reaction at the more nucleophilic nitrogen atom.
-
Nonpolar Solvents (e.g., Toluene, THF): In these solvents, ion pairing between the sulfonamide anion and the metal counter-ion is more significant. This can shield the nitrogen atom, and in some cases, the oxygen atoms may coordinate to the cation, potentially increasing the chance of O-alkylation, although solvent effects can be complex. Regioselective N-alkylation has been observed in toluene with potassium carbonate.[3]
-
-
Counter-ion Effects: Softer cations (like Cs⁺) can sometimes favor N-alkylation more than harder cations (like Na⁺ or Li⁺) by coordinating less tightly to the hard oxygen atoms, leaving the soft nitrogen more accessible. This is why bases like cesium carbonate (Cs₂CO₃) are often very effective for selective N-alkylation.[5]
Question 3: My reaction is sluggish, and I'm recovering a lot of starting material. I'm also seeing some unidentifiable decomposition products. What's going on?
Low conversion and decomposition can stem from several issues, ranging from insufficient activation of the sulfonamide to degradation of the starting material or product under the reaction conditions.
-
Insufficient Deprotonation:
-
Problem: The selected base may not be strong enough to deprotonate the sulfonamide effectively. The pKa of a typical arylsulfonamide is around 10-11 in water, but this can vary significantly in organic solvents.[2]
-
Solution: Ensure the pKa of your base's conjugate acid is significantly higher than that of the sulfonamide. If using a weaker base like K₂CO₃ is proving ineffective, consider switching to a stronger base like Cs₂CO₃, KOtBu, or NaH. See the table below for a comparison.
-
-
Poor Solubility:
-
Problem: The sulfonamide or its salt may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction.
-
Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving salts. Alternatively, for less polar solvents, consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to shuttle the sulfonamide anion into the organic phase.
-
-
Chemical Degradation:
-
Problem: While generally stable, sulfonamides can undergo degradation under certain harsh conditions. For example, some complex sulfonamides might have other functional groups susceptible to the strong base or high temperatures required for alkylation. A specific degradation pathway involves deamination to form a sulfinate intermediate, though this typically requires specific reagents.[6]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Base: If possible, use the mildest base that can effect the transformation (e.g., Cs₂CO₃ instead of NaH).
-
Protecting Groups: If the sulfonamide contains sensitive functional groups, a protecting group strategy may be necessary.
-
-
Data & Protocols for the Application Scientist
Table 1: Comparative Guide to Common Bases for N-Alkylation
| Base | Approx. pKa (of conjugate acid in DMSO) | Typical Solvents | Key Characteristics & Insights |
| Potassium Carbonate (K₂CO₃) | ~10-11 (for HCO₃⁻) | DMF, Acetonitrile | Workhorse Base: Mild, inexpensive, and effective for many sulfonamides. Often requires heating. Good for suppressing di-alkylation. |
| Cesium Carbonate (Cs₂CO₃) | ~10-11 (for HCO₃⁻) | DMF, Acetonitrile, THF | High Selectivity: Often gives higher yields and better N-selectivity than K₂CO₃. The large, soft Cs⁺ ion promotes solubility and a more reactive anion.[7] |
| Potassium tert-Butoxide (KOtBu) | ~32 | THF, Toluene | Strong, Non-Nucleophilic: Very effective for deprotonating less acidic sulfonamides. Can promote elimination side reactions with secondary/tertiary alkyl halides.[8] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Very Strong, Irreversible: A powerful base that deprotonates the sulfonamide irreversibly (H₂ gas evolves). Requires anhydrous conditions and careful handling. Can lead to over-alkylation if not controlled. |
| DBU (1,8-Diazabicycloundec-7-ene) | ~24 | Acetonitrile, THF | Organic Soluble Base: A strong, non-nucleophilic organic base. Useful when inorganic bases cause solubility issues. |
pKa values are highly solvent-dependent. These values are for illustrative purposes to show relative base strength.[9]
Protocol 1: Optimized Protocol for Selective Mono-N-Alkylation
This protocol is designed to favor selective mono-N-alkylation of a primary sulfonamide while minimizing di-alkylation and O-alkylation.
Reactants:
-
Primary Sulfonamide (1.0 eq)
-
Alkyl Bromide or Iodide (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary sulfonamide (1.0 eq) and cesium carbonate (1.5 eq).
-
Add anhydrous DMF to create a solution or fine suspension (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes to allow for salt formation.
-
Add the alkyl bromide or iodide (1.1 eq) dropwise to the stirred mixture.
-
Heat the reaction to 50-80 °C (or as determined by substrate reactivity). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by pouring it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation System:
-
TLC/LC-MS Monitoring: At each time point, check for the disappearance of starting material, the appearance of the mono-alkylated product, and the potential formation of the di-alkylated product (which will have a higher Rf and different mass). This allows for the reaction to be stopped before significant over-alkylation occurs.
Troubleshooting Workflow Diagram
Caption: Troubleshooting Workflow for N-Alkylation.
References
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. [Link]
-
Zhang, J., et al. (2016). One-step mild N-alkylation of chiral sulfinamides. Tetrahedron Letters, 57(15), 1685-1688. [Link]
-
ResearchGate Discussion (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
ResearchGate Publication (2019). Theoretical and Experimental Investigations of N‐ and O‐Alkylated Sulfonamides. [Link]
-
Peters, B. B. C., et al. (2022). Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. DiVA portal. [Link]
-
ResearchGate Publication (2021). Catalytic N‐Alkylation of Sulfonamides. [Link]
-
Stanisavljević, A., et al. (2023). Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Jiang, T., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 119-127. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Wang, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Molecules, 26(3), 633. [Link]
-
Fier, P. S., & Maloney, K. M. (2022). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. [Link]
-
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]
-
Ai, Y., et al. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 43(27), 10755-10762. [Link]
-
ResearchGate Publication (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes [su.diva-portal.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Stability & Handling of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
This technical guide addresses the stability, solubility, and handling of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS: 875440-08-7). The content is designed for researchers utilizing this compound as a chemical building block or screening ligand, focusing on preventing experimental artifacts derived from its physicochemical properties.
Executive Summary & Chemical Profile
This compound belongs to the class of N-substituted sulfonamido acetic acids . Its stability profile is governed by three distinct functional moieties: the sulfonamide core , the carboxylic acid tail , and the ether side chain . While the sulfonamide bond is chemically robust, the carboxylic acid introduces pH-dependent solubility challenges and potential reactivity in alcoholic solvents.
| Property | Data | Implication for Stability |
| Formula | MW: 273.31 g/mol | |
| Functional Groups | Sulfonamide ( | Mixed hydrophilic/hydrophobic character. |
| Predicted pKa | ~3.8 – 4.2 (Carboxylic Acid) | Low solubility in acidic media ( |
| UV Absorbance | Susceptible to UV-induced radical cleavage. | |
| Solubility | High in DMSO, MeOH; Low in Water (pH < 4) | Requires pH adjustment for aqueous buffers. |
Critical Stability Analysis (The "Why")
A. The "Pseudo-Instability" of pH-Dependent Solubility
The most common "stability" issue reported is actually a solubility failure . The free acid form of the compound is relatively hydrophobic due to the phenyl and ethyl-ether groups.
-
Mechanism: In acidic buffers (pH < pKa), the carboxylate protonates (
), losing its ionic charge. This leads to rapid aggregation and precipitation, often mistaken for degradation. -
Prevention: Ensure assay buffers are buffered at pH > 6.0 or use a co-solvent.
B. Solvolysis: The Methanol Artifact
Researchers often dissolve compounds in methanol for LC-MS analysis.
-
Risk: If the compound contains trace acids (e.g., residual TFA from purification) or is stored in methanol for prolonged periods, the carboxylic acid will undergo Fischer Esterification , forming the methyl ester (
peak). -
Detection: Appearance of a peak at
288.3 (Methyl ester) in LC-MS.
C. Photostability
Sulfonamides can undergo photolytic cleavage of the
-
Protocol: Store solid and solution stocks in amber vials.
Troubleshooting Guide (Q&A)
Issue 1: Precipitation in Aqueous Buffer
Q: "I diluted my 10 mM DMSO stock into PBS (pH 7.4), but the solution turned cloudy after 30 minutes. Is the compound degrading?"
A: It is likely precipitating , not degrading. While PBS is pH 7.4, the local pH at the point of injection (acidic stock) or temperature shifts can induce nucleation.
-
Diagnosis: Centrifuge the cloudy solution. If the pellet redissolves in dilute NaOH, it is the parent compound.
-
Solution:
-
Pre-dilution Step: Dilute the DMSO stock 1:10 into a basic intermediate buffer (e.g., 50 mM Tris pH 8.0) before adding to the final assay medium.
-
Sonication: Brief sonication (water bath) can re-solubilize kinetic precipitates.
-
Issue 2: LC-MS Purity Discrepancy
Q: "My solid sample is 98% pure, but after sitting in the autosampler for 24 hours in Methanol/Water, I see a new peak at MW 287. Is this hydrolysis?"
A: No, this is Esterification . Hydrolysis would cleave bonds (reducing mass). A mass increase of +14 Da (Methyl) or +28 Da (Ethyl) indicates the solvent is reacting with the carboxylic acid.
-
Mechanism:
-
Fix: Switch to Acetonitrile/Water for LC-MS sample preparation. Avoid alcohols as solvents for long-term storage of carboxylic acids.
Issue 3: DMSO Stock Degradation
Q: "My DMSO stock (stored at -20°C) shows reduced potency after 6 months. It looks clear."
A: This is likely due to Hygroscopicity-Induced Dilution or Oxidation . DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric water.
-
Water Uptake: Water concentration in DMSO can rise to 1-5%, altering the solubility profile and potentially causing "micro-precipitation" that is invisible to the naked eye but reduces effective concentration [2].
-
Protocol: Use single-use aliquots. Store under dry nitrogen if possible.
Visualizing Degradation Pathways
The following diagram illustrates the potential fate of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid under various stress conditions.
Figure 1: Stability decision tree showing pH-dependent solubility, esterification risks in alcohols, and photolytic cleavage pathways.[1]
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solutions (10 mM)
Objective: Create a long-term storage solution that minimizes water uptake and degradation.
-
Weighing: Weigh ~2.73 mg of solid compound into a sterile, amber glass vial (avoid plastic if possible to prevent leaching).
-
Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, water <0.005%).
-
Why? Standard DMSO may contain water, accelerating precipitation upon freezing.
-
-
Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex for 30 seconds.
-
Visual Check: Solution must be perfectly clear.
-
-
Aliquoting: Immediately dispense into 50 µL aliquots in PCR tubes or microcentrifuge tubes.
-
Storage: Store at -20°C or -80°C. Do not refreeze aliquots more than once.
Protocol B: Aqueous Solubility Verification
Objective: Confirm the compound is soluble in your specific assay buffer.
-
Prepare your assay buffer (e.g., PBS pH 7.4).
-
Spike compound to 100 µM (1:100 dilution of 10 mM stock).
-
Incubate at RT for 60 minutes (protected from light).
-
Measure Absorbance at 600 nm (
).-
Result:
indicates solubility. Higher values indicate aggregation/precipitation. -
Action: If
, add 0.01% Triton X-100 or increase pH to 8.0.
-
References
-
Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution. Environmental Science & Technology.[2]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.
-
PubChem Compound Summary. (2024). 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CID 2104529). National Center for Biotechnology Information.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for carboxylic acid solubility profiling).
Sources
Overcoming poor solubility of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid in aqueous buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS 875440-08-7).[1] This document provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound. Our goal is to provide you with the scientific rationale and practical steps to ensure successful experimental outcomes.
Understanding the Molecule
Before delving into troubleshooting, it's crucial to understand the structural features of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid that influence its solubility.
The presence of a carboxylic acid group (-COOH) makes this an acidic compound. The solubility of such molecules is often highly dependent on the pH of the aqueous medium.[2][3] At a pH below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, protonated form, which is less soluble in water. As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate anion (-COO⁻), which is significantly more soluble due to its ionic nature.[4]
Caption: Key structural features of the molecule influencing its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in a neutral phosphate-buffered saline (PBS) at pH 7.4?
A: The precipitation is likely due to the low intrinsic solubility of the neutral form of the carboxylic acid. While the exact pKa of this compound is not published, many carboxylic acids have pKa values in the range of 3-5. At pH 7.4, a significant portion of the compound should be in its more soluble, deprotonated (anionic) form. However, the overall solubility might still be low due to the hydrophobic phenyl and methoxyethyl groups. The equilibrium between the solid and dissolved states can be easily shifted towards precipitation, especially at higher concentrations.
Q2: I've seen the term "BCS Class" mentioned for poorly soluble drugs. What does it mean?
A: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5] Many new chemical entities are classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][6] Given its characteristics, it is plausible that 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid falls into one of these categories, which is a common challenge in drug development.[7]
Q3: Can I just add DMSO to my aqueous buffer to dissolve the compound?
A: While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that can dissolve the compound, adding it directly to an aqueous buffer can lead to "solvent dumping." This occurs when the compound, initially dissolved in a high concentration of DMSO, precipitates upon dilution into the aqueous buffer where DMSO is no longer the primary solvent. For many biological assays, the final concentration of DMSO must be kept low (typically <0.5%) to avoid artifacts. Therefore, a more robust and systematic approach to solubilization in aqueous buffers is recommended.
Troubleshooting Guides: Enhancing Aqueous Solubility
This section provides systematic approaches to improve the solubility of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid in your experiments.
Guide 1: Systematic pH Adjustment
The most effective initial strategy for an ionizable acidic compound is to manipulate the pH.[8][9] The goal is to work at a pH that is at least 2 units above the compound's pKa to ensure it is >99% in its ionized, more soluble form.
Experimental Protocol: pH Screening
-
Preparation of Stock Buffers: Prepare a set of common biological buffers (e.g., phosphate, borate) at various pH levels, for instance, pH 6.0, 7.0, 7.4, 8.0, and 9.0.
-
Compound Addition: Weigh a small, precise amount of the compound into separate vials.
-
Solubilization Test: Add a fixed volume of each buffer to the vials to achieve a target concentration.
-
Equilibration: Vortex each vial vigorously for 1-2 minutes. Then, allow the samples to equilibrate at the desired experimental temperature (e.g., room temperature or 37°C) for at least one hour.
-
Observation & Quantification:
-
Visually inspect for any undissolved particles.
-
For a quantitative measure, centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV).
-
Caption: Systematic workflow for formulation development.
Final Recommendations
-
Start with the simplest approach first: Always begin with pH adjustment before moving to more complex formulations.
-
Prepare fresh solutions: Due to potential stability issues in complex vehicles, it is advisable to prepare solutions fresh for each experiment.
-
Document everything: Keep detailed records of the composition of each vehicle used and its effect on both compound solubility and assay performance.
By following these structured troubleshooting guides, researchers can systematically overcome the solubility challenges presented by 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid and generate reliable, reproducible data.
References
-
National Center for Biotechnology Information. (2024). 2-Methoxyphenylacetic acid. PubChem Compound Summary for CID 7134. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 2-(Phenylsulfanylmethoxy)acetic acid. PubChem Compound Summary for CID 175541216. Retrieved from [Link]
-
Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
-
Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-(N-(2-METHOXYETHYL)PHENYLSULFONAMIDO)ACETIC ACID, 95% Purity, C11H15NO5S, 100 mg. Retrieved from [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
Bajerová, M., et al. (2020). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. PMC. Retrieved from [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
-
Celerion. (2021). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, 2-methoxyethyl ester. Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]
-
SlideShare. (2021). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. celerion.com [celerion.com]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Sulfonamido-Acetic Acid Derivatives
Topic: Optimization & Troubleshooting for 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid Document ID: TS-HPLC-042 Last Updated: 2026-02-03 Audience: Analytical Chemists, Process Development Scientists
Executive Summary: The Analyte Profile
Before troubleshooting, we must understand the physicochemical "personality" of your molecule. 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid is a polar, acidic compound .
-
Functional Core: The sulfonamide nitrogen is tertiary (substituted with a phenylsulfonyl group, a methoxyethyl group, and the acetic acid tail). It is electron-deficient and non-basic.
-
The Trouble Maker: The carboxylic acid moiety (–COOH).
-
pKa: Approximately 3.5 – 4.0 .
-
The Problem: Peak tailing for this class of compounds is rarely due to the "silanol-cation" interaction common with basic drugs. Instead, it is driven by ionization equilibrium , dimerization , or metal chelation .
Module 1: The pH Factor (The "Split Personality" Effect)
Q: I am using a standard C18 column with a water/methanol gradient. Why is my peak tailing or splitting?
A: You are likely operating in the "Danger Zone" of pH. Because the pKa is ~3.8, operating at a mobile phase pH of 3.0 to 5.0 forces the molecule to constantly switch between its neutral (protonated) and ionized (deprotonated) states as it travels down the column. This equilibrium is slower than the chromatographic timescale, resulting in a distorted, tailing peak or a "split" peak.[1]
The Fix: You must lock the ionization state.
| Strategy | pH Target | Mechanism | Pros | Cons |
| Ion Suppression (Recommended) | pH < 2.5 | Keeps the molecule neutral (–COOH). | Sharp peaks; max retention on C18; compatible with standard columns. | Requires low-pH stable columns (steric protection). |
| Ionization | pH > 6.0 | Keeps the molecule fully ionized (–COO⁻). | Fast elution; highly reproducible. | Low retention on C18 (may elute in void volume); requires base-resistant columns. |
Protocol: Low pH Buffer Preparation
-
Do not rely on simple acid addition (e.g., "0.1% Formic Acid") if the tailing is severe. Formic acid (pKa ~3.75) is too weak to buffer effectively at pH 2.0.
-
Use Trifluoroacetic Acid (TFA): 0.05% to 0.1% TFA results in a pH ~2.0. This suppresses the acid dissociation and ion-pairs with any trace impurities.
-
Alternative (MS Incompatible): Use 20 mM Phosphate Buffer adjusted to pH 2.3 with Phosphoric Acid. This provides superior buffering capacity compared to volatile acids.
Module 2: Metal Chelation (The "Invisible Hand")
Q: My pH is 2.0, but the peak still tails. The tail looks "heavy" and hard to integrate. Why?
A: Your molecule is likely chelating trace metals. Carboxylic acids can form bidentate ligands with iron (Fe) or aluminum (Al) ions present in stainless steel frits, column bodies, or aging HPLC pump seals. This creates a "sticky" interaction that drags the peak tail.
Diagnostic Test: Add a chelating agent to your mobile phase.
-
Prepare mobile phase A with 0.1 mM EDTA (disodium salt).
-
Run the standard gradient.
-
Result: If the peak shape dramatically improves, metal chelation is the root cause.
The Fix:
-
System: Passivate your HPLC system with 30% Phosphoric Acid (consult instrument manual first).
-
Column: Switch to a "Glass-lined" or PEEK-housed column to eliminate metal contact.
-
Additive: Maintain 0.05 mM EDTA in the mobile phase (Note: EDTA is not MS-friendly; for LC-MS, use Medronic Acid or simply ensure the system is PEEK/inert).
Module 3: Injection Solvent Mismatch
Q: The peak looks distorted, with both fronting and tailing (hump shape).[1][2] I dissolved the sample in 100% Methanol.
A: This is "Solvent Shock." Your analyte is moderately polar. When you inject a strong solvent (MeOH) into a weak initial mobile phase (e.g., 95% Water / 5% MeCN), the sample molecules precipitate or travel faster than the mobile phase at the column head.
The Fix:
-
Diluent: Dissolve the sample in the initial mobile phase composition (e.g., 90% Water / 10% MeCN).
-
Volume: If you must use MeOH (for solubility), reduce the injection volume to < 5 µL.
Troubleshooting Logic Flow
The following diagram illustrates the decision matrix for isolating the root cause of the tailing.
Figure 1: Decision matrix for troubleshooting peak tailing in acidic sulfonamides.
Module 4: Column Selection Guide
If optimization fails, your stationary phase may be the limitation.
| Column Feature | Why it helps this molecule | Recommendation |
| High Carbon Load (>18%) | Increases retention of the neutral acid, allowing better separation from the solvent front. | Agilent Zorbax Eclipse Plus C18 or equivalent. |
| Polar Embedded Group | Shields silanols and provides a "water-rich" layer, preventing the acid from interacting with the silica surface. | Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP. |
| Hybrid Particle (BEH) | Wide pH stability (1-12). Allows you to run at pH 9.0 to keep the acid fully ionized (sharp peak, low retention). | Waters XBridge BEH C18. |
References & Grounding
-
Dolan, J. W. "Peak Tailing and Fronting: Causes and Cures." LCGC North America, 2025.
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC: Acidic Analytes." Waters Technical Notes, 2023.
-
McCalley, D. V. "Overload for Ionized Solutes in Reversed-Phase Chromatography." Analytical Chemistry, 2006. (Explains the dimerization/tailing of acids).
-
Agilent Technologies. "The Role of pH in HPLC Method Development." Agilent Technical Guides.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of N-Substituted Sulfonamides
From the desk of a Senior Application Scientist:
Welcome to the technical support center for N-substituted sulfonamide NMR analysis. Researchers frequently encounter challenges when interpreting the spectra of these molecules due to their unique electronic and conformational properties. This guide is designed to move beyond simple peak assignments and provide you with the causal logic and experimental strategies needed to confidently resolve complex spectral features. We will address common issues in a practical question-and-answer format, followed by in-depth troubleshooting guides for more persistent challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers in the field.
Question 1: Why are the ¹H NMR signals for the alkyl or aryl groups on the nitrogen (N-substituents) doubled or significantly broadened at room temperature?
Answer: This is a classic sign of restricted rotation around the sulfur-nitrogen (S-N) bond. Due to the electron-withdrawing nature of the sulfonyl group and delocalization of the nitrogen lone pair, the S-N bond possesses significant partial double-bond character.[1] This creates a substantial energy barrier to rotation, similar to what is observed in amides.[1][2][3] If the rate of this rotation is slow on the NMR timescale, the N-substituents exist in distinct chemical environments (rotational isomers or "rotamers"), giving rise to separate sets of signals for each rotamer.[4] If the rotation is at an intermediate rate, the signals will coalesce and appear broad.
Question 2: In my N-benzyl sulfonamide, the two benzylic methylene (-CH₂-) protons are not a simple singlet. Instead, they appear as two distinct signals, each split into a doublet (an AB quartet). Why?
Answer: This phenomenon is due to diastereotopicity . Even in an achiral molecule, if a prochiral center (like a -CH₂- group) is located near a stereocenter or in a molecule that lacks a plane of symmetry that bisects the H-C-H angle, the two protons on that center become chemically non-equivalent.[5][6] In N-substituted sulfonamides, the asymmetric environment created by the bulky and electronically complex sulfonyl group often makes geminal protons (protons on the same carbon) diastereotopic.[7] This means they have different chemical shifts and will couple to each other, resulting in the complex splitting pattern you observe.
Question 3: I am struggling to locate the sulfonamide N-H proton signal. It's either extremely broad or completely absent. Where is it?
Answer: The sulfonamide N-H proton is labile and its appearance is highly dependent on several factors:
-
Chemical Exchange: It can undergo rapid chemical exchange with trace amounts of water (H₂O) or residual acidic protons in the NMR solvent (e.g., DMSO-d₆).[8] This rapid exchange can broaden the signal to the point where it disappears into the baseline.
-
Solvent Effects: In hydrogen-bond-accepting solvents like DMSO-d₆, the N-H signal is often sharper and found further downfield (typically δ 9.5-12.2 ppm) compared to less interactive solvents like chloroform-d.[9]
-
Quadrupolar Broadening: The proton is attached to a ¹⁴N nucleus, which has a nuclear spin I=1 and a quadrupole moment. This can lead to efficient relaxation and broadening of the attached proton's signal.
A definitive way to confirm its identity is to perform a D₂O exchange experiment, which is detailed in our troubleshooting guide.
Question 4: How significantly does my choice of NMR solvent impact the spectrum of my sulfonamide?
Answer: Solvent choice is critical and can dramatically alter the spectrum.
-
Polarity and Hydrogen Bonding: Solvents like DMSO-d₆ or methanol-d₄ can form strong hydrogen bonds with the sulfonamide N-H and sulfonyl oxygens. This can influence the preferred conformation and the rate of rotation around the S-N bond, potentially resolving or broadening rotameric signals.[10]
-
Aromatic Solvents: Anisotropic solvents like benzene-d₆ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, or ASIS) by creating a specific solvation complex. This can be a powerful tool for resolving overlapping signals that are indistinguishable in solvents like CDCl₃.[4]
Part 2: In-Depth Troubleshooting Guides
For issues that require more than a simple explanation, these guides provide structured workflows and detailed experimental protocols.
Guide 1: Characterizing Rotational Isomers (Rotamers) due to Restricted S-N Bond Rotation
Issue: Your ¹H or ¹³C NMR spectrum at room temperature displays a doubled set of signals for the N-substituents, or the signals are unusually broad, suggesting dynamic exchange.
Causality Deep Dive: The delocalization of the nitrogen lone pair into the S-O bonds gives the S-N bond partial double-bond character. This restricts free rotation, creating an energy barrier that can be high enough to allow for the observation of distinct conformers at room temperature.[1] The rate of interconversion between these rotamers (kex) relative to the frequency difference between the signals (Δν) determines the appearance of the spectrum.[8]
-
Slow Exchange (kex << Δν): Two distinct sets of sharp signals are observed.
-
Intermediate Exchange (kex ≈ Δν): Signals are broad and coalesced.
-
Fast Exchange (kex >> Δν): A single, time-averaged set of sharp signals is observed.
Troubleshooting Workflow:
Caption: Workflow for characterizing sulfonamide rotamers.
Experimental Protocol: Variable Temperature (VT) ¹H NMR [11]
-
Sample Preparation: Prepare a sample of your N-substituted sulfonamide in a suitable high-boiling solvent (e.g., DMSO-d₆, toluene-d₈, or tetrachloroethane-d₂). Ensure the concentration is optimized for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Heating Sequence: Gradually increase the spectrometer's probe temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[12]
-
Identify Coalescence: Continue increasing the temperature until the separate signals for the rotamers broaden, merge into a single broad peak (the coalescence temperature, Tc), and finally sharpen into a single, averaged signal.
-
Cooling Sequence (Optional but Recommended): If your signals were already coalesced at room temperature, perform the experiment by cooling the sample down until the single broad peak resolves into two distinct signals.
-
Data Analysis:
-
Note the coalescence temperature (Tc) and the frequency separation (Δν in Hz) of the two signals in the slow-exchange regime.
-
Calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation. A simplified form for the coalescence point is often used: ΔG‡ = RTc[22.96 + ln(Tc/Δν)].
-
Advanced Confirmation: 2D EXSY (Exchange Spectroscopy) [13]
If you can reach a temperature where exchange is slow, a 2D EXSY or NOESY experiment provides definitive proof. In this experiment, magnetization is transferred between nuclei that are exchanging chemically.[13] You will observe diagonal peaks corresponding to each rotamer's signals, and crucial cross-peaks that directly connect the signals of rotamer A with the corresponding signals of rotamer B. This is unambiguous evidence of a dynamic exchange process.
Guide 2: Resolving and Assigning Diastereotopic Protons
Issue: A methylene (-CH₂) or other geminal group of protons appears as a complex multiplet, not a simple pattern, indicating the protons are chemically non-equivalent.
Causality Deep Dive: Diastereotopic protons reside in a chiral environment.[5] In N-substituted sulfonamides, even if the molecule as a whole is achiral, the conformational rigidity and the asymmetric nature of the R-SO₂-N group can render the local environment of a methylene group chiral. Consequently, the two protons (let's call them Ha and Hb) experience different magnetic fields. They will have different chemical shifts (δa ≠ δb) and will couple to each other with a geminal coupling constant (²Jab). They will also couple differently to any adjacent protons.
Troubleshooting Workflow:
Caption: Workflow for assigning diastereotopic protons.
Experimental Protocol: 2D NMR for Assignment
-
High-Resolution 1D ¹H: Acquire a high-field ¹H NMR spectrum with excellent digital resolution to resolve as much of the fine coupling structure as possible.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment. It shows direct, one-bond correlations between protons and the carbons they are attached to.
-
Execution: Run a standard sensitivity-enhanced HSQC experiment.
-
Interpretation: Locate the signal for your methylene carbon in the ¹³C dimension (F1 axis). You will see two distinct cross-peaks in the ¹H dimension (F2 axis) corresponding to this single carbon signal. This is definitive proof of diastereotopicity and immediately gives you the chemical shifts (δa and δb) of the two non-equivalent protons.
-
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.
-
Execution: Run a standard COSY-45 or DQF-COSY experiment.
-
Interpretation: Find the diagonal peaks for Ha and Hb (identified from the HSQC). The off-diagonal cross-peaks will show which other protons in the molecule Ha and Hb are coupling to. This allows you to walk through the spin system and confirm connectivity, helping to assign the rest of the spectrum.
-
-
Advanced Confirmation: NOESY/ROESY: A Nuclear Overhauser Effect experiment reveals through-space proximity (<5 Å).[14][15] This can help you determine the molecule's preferred conformation in solution and assign which proton (Ha or Hb) is, for example, closer to the sulfonyl oxygens versus the aryl ring on the sulfur.
Part 3: Data Reference Tables
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for N-Substituted Sulfonamides
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Sulfonamide N-H | 8.5 - 12.0 (in DMSO-d₆)[9][16][17] | N/A | Highly solvent and concentration dependent. May be broad. |
| Ar-SO₂ (Aromatic) | 7.5 - 8.0 | 135 - 145 (C-S) | Protons ortho to the SO₂ group are the most downfield. |
| N-Ar (Aromatic) | 6.8 - 7.5 | 115 - 140 | Shifts depend heavily on substituents on the N-aryl ring. |
| N-CH₂-R | 3.0 - 4.5 | 40 - 55 | Can be diastereotopic. |
| N-CH₃ | 2.5 - 3.5 | 30 - 40 | May be doubled or broad due to S-N rotation. |
Note: These are approximate ranges and can vary significantly based on substitution and solvent.
Table 2: Effect of Temperature on NMR Signals in the Presence of Chemical Exchange
| Temperature Relative to Tc | Rate of Exchange (kex) | Spectrum Appearance | Information Gained |
| Low Temperature (T << Tc) | Slow (kex << Δν) | Two (or more) sets of sharp signals. | Chemical shifts and coupling constants of individual rotamers. Population ratio from integration. |
| Coalescence (T = Tc) | Intermediate (kex ≈ Δν) | One very broad, flattened signal. | Coalescence temperature (Tc) used to calculate the energy barrier (ΔG‡). |
| High Temperature (T >> Tc) | Fast (kex >> Δν) | One set of sharp, averaged signals. | Time-averaged chemical shifts and coupling constants. |
References
-
W. B. Schweizer, G. Procter, M. Kaftory, J. D. Dunitz. (2025). Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. ResearchGate. Available: [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available: [Link]
-
Luchinat, C., et al. (n.d.). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available: [Link]
-
JEOL Resources. (n.d.). Study of Chemical Exchange by 2D NMR. JEOL. Available: [Link]
-
Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung. Available: [Link]
-
Unknown. (n.d.). Effect of Chemical Exchange on Spectra. SlidePlayer. Available: [Link]
-
Chemistry LibreTexts. (2024). 5.4: Types of Protons. Chemistry LibreTexts. Available: [Link]
-
Al-Fahd, A. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. Available: [Link]
-
Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed Central. Available: [Link]
-
Setliff, F. L., & Spradlin, T. K. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. Available: [Link]
-
Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available: [Link]
-
Journal of Chemical Education. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. ACS Publications. Available: [Link]
-
National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. NIH. Available: [Link]
-
Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. Available: [Link]
-
National Institutes of Health. (n.d.). Chemical Exchange. NIH. Available: [Link]
-
ResearchGate. (n.d.). (PDF) Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. ResearchGate. Available: [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. University of Maryland. Available: [Link]
-
ResearchGate. (n.d.). Figure S7: Extracted variable-temperature 1 H NMR spectra (aromatic...). ResearchGate. Available: [Link]
-
Taylor & Francis. (n.d.). NOE – Knowledge and References. Taylor & Francis. Available: [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. The OChem Whisperer. Available: [Link]
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available: [Link]
-
Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?. Chemistry Stack Exchange. Available: [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. Available: [Link]
-
YouTube. (2021). NMR Spectroscopy: Diastereotopism. YouTube. Available: [Link]
-
Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. Available: [Link]
-
PubMed. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. Study of Chemical Exchange by 2D NMR | JEOL Resources [jeolusa.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
- 17. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Preventing Degradation of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Document ID: TS-CHEM-875440 | Last Updated: 2026-02-03 Target Audience: Medicinal Chemists, Assay Development Scientists, QA/QC Specialists
Executive Summary: The "Golden Rules" of Stability
To ensure experimental reproducibility with 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS: 875440-08-7), adhere to these core directives immediately upon receipt of the compound.
| Parameter | Critical Directive | Scientific Rationale |
| Storage (Solid) | -20°C, Desiccated, Dark | Prevents hydrolytic cleavage and photo-oxidation of the sulfonamide bond. |
| Solvent Choice | DMSO (Anhydrous) | Avoids esterification risks associated with protic solvents (e.g., Methanol/Ethanol) under acidic conditions. |
| pH Handling | Keep pH > 5.5 | The carboxylic acid moiety ( |
| Light Exposure | Amber Vials Only | Sulfonamides are chromophores susceptible to UV-induced S-N bond cleavage. |
Chemical Vulnerability Profile
Understanding why this molecule degrades allows you to predict and prevent failure. This compound features three distinct functional groups with unique stability profiles:
-
Sulfonamide Linkage (
): Generally stable to hydrolysis but susceptible to photolytic cleavage and radical oxidation. -
Carboxylic Acid (
): Chemically stable but responsible for pH-dependent solubility issues . In the presence of alcohols and trace acid, it can undergo Fischer Esterification , changing the compound's potency and retention time. -
Ether Chain (
): The ether oxygen increases water solubility but introduces a site for peroxide formation if stored in non-degassed solvents over long periods.
Degradation & Interaction Pathway Diagram
The following diagram illustrates the primary stress pathways leading to compound failure.
Figure 1: Primary degradation and failure modes. Note that precipitation is a physical failure, while photolysis and esterification are chemical changes.
Protocol: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution that remains stable for >3 months.
Materials
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%). Do not use water or alcohols.
-
Container: Amber borosilicate glass vial with PTFE-lined cap.
-
Environment: Low humidity, ambient temperature (for dissolution).[1]
Step-by-Step Procedure
-
Equilibration: Allow the solid compound vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Weigh the required amount (MW: 273.31 g/mol ).
-
Calculation: For 1 mL of 10 mM stock, weigh 2.73 mg .
-
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.
-
Checkpoint: Inspect for clarity.[1] If particles persist, sonicate for 5 minutes at < 30°C.
-
-
Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Solvent Compatibility Matrix
| Solvent | Compatibility | Risk Factor |
| DMSO | Excellent | Recommended. High solubility, low reactivity. |
| DMF | Good | Acceptable alternative. Monitor for hydrolysis of DMF to formic acid over time. |
| Methanol/Ethanol | Poor | High Risk. Can form methyl/ethyl esters if trace acid is present. |
| Water (pH 7.4) | Moderate | Good solubility as a salt, but prone to microbial growth and hydrolysis over long term. |
| Water (pH < 4) | Incompatible | Causes immediate precipitation of the free acid. |
Troubleshooting & FAQ
Diagnosis of Common Experimental Anomalies
Q1: My solution turned from clear to yellow/brown. Is it still usable?
-
Diagnosis: Photodegradation or Oxidation.
-
Mechanism: Sulfonamides can undergo photo-oxidation, leading to the formation of azo-linkages or quinone-like species which are highly colored.
-
Action: Discard immediately. The compound purity is compromised, and the degradation products may be cytotoxic or interfere with assay readouts.
-
Prevention: Use amber vials and work under low-light conditions.
Q2: I see a white precipitate/cloudiness when diluting into my assay buffer.
-
Diagnosis: pH Shock (Solubility Failure).
-
Mechanism: Your assay buffer likely has a pH < 5.5, or the dilution factor from DMSO was too rapid. The compound reverted to its protonated, uncharged carboxylic acid form, which is insoluble in water.
-
Action:
-
Check buffer pH. Adjust to pH 7.0–7.4.
-
Increase the dilution steps (intermediate dilution).
-
Sonicate the buffer to redissolve (this is reversible, unlike degradation).
-
Q3: My LC-MS shows a new peak with Mass = [M+14] or [M+28].
-
Diagnosis: Esterification.
-
Mechanism: You likely dissolved the compound in Methanol (+14) or Ethanol (+28) and let it sit. Even weak acidity from the compound itself can catalyze this reaction over days.
-
Action: Switch to DMSO or Acetonitrile for stock preparation.
Q4: Can I autoclave this compound?
-
Diagnosis: Thermal Instability.
-
Action: NO.
-
Reasoning: While the sulfonamide bond is thermally robust, the ether linkage and potential decarboxylation pathways make autoclaving (121°C, high pressure) risky.
-
Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane.
References & Grounding
The protocols above are derived from established stability profiles of N-substituted sulfonamides and carboxylic acid derivatives.
-
Photostability of Sulfonamides:
-
Carboxylic Acid Solubility & Esterification:
-
Principle: Clayden, J., et al. Organic Chemistry. Fischer Esterification mechanisms and pH-dependent solubility of carboxylic acids (
range 3-5).
-
-
General Handling of Chemical Reagents:
-
Standard: National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
For further technical assistance, contact the Application Science Team with your specific LC-MS data or assay conditions.
Sources
Technical Support Center: Managing Cytotoxicity of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid in Cell Culture
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the effects of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (referred to herein as 'the compound'). We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, characterize, and manage unexpected cytotoxic effects during your cell culture experiments.
Section 1: Initial Troubleshooting and First Principles
It is not uncommon for novel small molecules to exhibit some level of cytotoxicity. The key is to determine if the observed effect is a true biological activity or an experimental artifact. This section provides a logical workflow to begin your investigation.
Initial Troubleshooting Workflow
The following diagram outlines the critical first steps to take when you observe unexpected cytotoxicity.
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs) - Part 1
Q1: I've observed high cytotoxicity with my compound across multiple cell lines. What is the very first thing I should do?
A1: Before exploring complex biological reasons, you must rule out experimental error. The first step is to confirm that the cytotoxic effect is real and not an artifact.[1] This involves:
-
Verifying Concentration: Meticulously double-check all calculations for your serial dilutions and stock solutions.[1] An error in calculation is a common source of unexpectedly high toxicity.
-
Evaluating Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO, ethanol) is not exceeding the tolerance level for your specific cell line, which is typically below 0.5% for DMSO.[1] Always run a parallel control with just the vehicle at the highest concentration used.
-
Checking for Assay Interference: Some compounds can interfere with the readouts of common colorimetric or fluorometric cytotoxicity assays.[2] For example, a colored compound might absorb light at the same wavelength as the formazan product in an MTT assay. Include a "compound in media only" (no cells) control to check for this.
Q2: My compound is not soluble in DMSO. What are some alternative solvents I can consider?
A2: If DMSO is not a suitable solvent, several alternatives can be explored. However, each requires careful validation for its own potential toxicity. Options include:
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing properties.[3]
-
Ethanol: Often used, but can be more toxic to cells than DMSO, so lower final concentrations are necessary.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules to enhance their aqueous solubility.[4]
-
Bovine Serum Albumin (BSA): Can be used as an additive to bind to and solubilize greasy or lipophilic compounds.[5][6]
Always determine the maximum non-toxic concentration of any new solvent on your cell line before using it in your main experiment.
Q3: How do I distinguish between a cytotoxic effect (cell death) and a cytostatic effect (inhibition of proliferation)?
A3: This is a critical distinction in drug discovery. A cytotoxic compound kills cells, while a cytostatic compound merely stops them from dividing.[1]
-
Cytotoxicity will show a decrease in the percentage of viable cells over time.
-
Cytostaticity will result in a plateau of the total cell number while the percentage of viable cells remains high.[1]
To differentiate them, you need to measure both cell viability (e.g., with an MTT or LDH assay) and total cell number (e.g., using a cell counter or a DNA-binding dye like Crystal Violet) over a time course.[2]
Section 2: Characterizing the Mechanism of Cytotoxicity
Once you have confirmed that 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid has a genuine cytotoxic effect, the next step is to understand how it is killing the cells. This involves selecting appropriate assays to probe different cell death pathways.
Overview of Common Cytotoxicity Assays
The choice of assay is critical as each measures a different aspect of cell health.
| Assay Type | Principle | Measures | Advantages | Considerations |
| MTT / XTT / WST | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[7][8] | Metabolic Activity | Well-established, cost-effective, suitable for high-throughput screening. | Can be affected by changes in cellular metabolism. The MTT product is insoluble and requires a solubilization step.[9] |
| LDH Release | Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis).[10] | Membrane Integrity | Directly measures cell death (necrosis).[10] | Less sensitive for detecting apoptosis, as membrane integrity can be maintained in early stages. Serum in the medium can contain LDH, leading to high background.[2] |
| ATP-Based (Luminometry) | Measures the level of ATP, which is a key indicator of metabolically active, viable cells. ATP is rapidly lost upon cell death. | ATP Levels | Highly sensitive and rapid. | Signal can be affected by conditions that alter cellular ATP levels without causing cell death. |
| Annexin V / PI Staining | Uses flow cytometry or imaging. Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells. Propidium Iodide (PI) enters necrotic cells with compromised membranes. | Apoptosis vs. Necrosis | Can distinguish between early apoptosis, late apoptosis, and necrosis.[11] | Requires specialized equipment (flow cytometer or fluorescence microscope). |
| Caspase Activity | Measures the activity of caspases, which are key proteases that execute the apoptotic program.[12][13] | Apoptosis Pathway Activation | Provides direct evidence of apoptosis and can identify which caspase pathways are involved (initiator vs. effector).[14] | Caspase activation can be transient. |
Investigating Potential Mechanisms
Caption: Experimental workflow for characterizing cytotoxic mechanisms.
Frequently Asked Questions (FAQs) - Part 2
Q4: What are the most common mechanisms of drug-induced cytotoxicity?
A4: Drug-induced cell death is often a controlled process. The two most prominent mechanisms are:
-
Apoptosis (Programmed Cell Death): A highly regulated process involving a cascade of enzymes called caspases.[12] It can be initiated via two main routes: the intrinsic (mitochondrial) pathway , often triggered by cellular stress like DNA damage or oxidative stress, and the extrinsic (death receptor) pathway , which is activated by external ligands.[14][15][16]
-
Necrosis: A less controlled form of cell death resulting from severe cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents.[10]
Additionally, oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common upstream event that can trigger both apoptosis and necrosis.[17][18][19]
Q5: My compound seems to be inducing apoptosis. How can I know which apoptotic pathway is involved?
A5: You can differentiate between the intrinsic and extrinsic apoptotic pathways by measuring the activity of specific initiator caspases:
-
Caspase-9 is the key initiator caspase for the intrinsic pathway .
-
Caspase-8 is the key initiator caspase for the extrinsic pathway .[14] Both pathways converge on the activation of effector caspases, such as Caspase-3 and Caspase-7, which then dismantle the cell. Commercial kits are available to measure the specific activity of each of these caspases.
Q6: I suspect serum proteins in my culture medium are interacting with my compound. How can I test this?
A6: This is an important consideration, as serum albumin is a major carrier of small molecules and can sequester your compound, reducing its effective concentration.[20][21][22] To investigate this:
-
Perform experiments in reduced-serum or serum-free medium: Compare the IC50 value (the concentration that causes 50% inhibition of viability) of your compound in standard medium versus a medium with a lower serum concentration. If the compound is more potent in low-serum conditions, it suggests that serum proteins are binding to it.
-
Be cautious with interpretation: Cells may be less healthy and more sensitive to stress in low-serum or serum-free conditions. Therefore, include appropriate controls to ensure the increased toxicity is due to compound availability and not simply poorer cell health.[2]
Section 3: Detailed Protocols and Methodologies
This section provides standardized, step-by-step protocols for the assays discussed above. Adhering to these protocols will ensure reproducibility and reliability of your results.
Protocol 3.1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies and is designed to assess cell metabolic activity as an indicator of viability.[7][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[7]
-
Solubilization Solution: 100% DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells). The final volume per well should be 100 µL. Note: Cell density is a critical parameter that can affect results.[11][23][24]
-
Compound Treatment: Prepare serial dilutions of your compound. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include "vehicle-only" and "untreated" controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[9]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[9]
-
For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add 100 µL of DMSO.
-
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Subtract the absorbance of a "media-only" blank. Express the results as a percentage of the vehicle-only control.
Protocol 3.2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.
Materials:
-
Commercially available LDH assay kit (recommended, as it contains stabilized reagents and controls).
-
96-well flat-bottom cell culture plates.
-
Lysis Buffer (often 10X, provided with kits) to create a "maximum LDH release" positive control.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up the following controls:
-
Untreated cells (spontaneous LDH release).
-
Vehicle-only control.
-
Maximum LDH release control: Add Lysis Buffer to a set of untreated wells 45 minutes before the end of the experiment.
-
Medium background control (medium only, no cells).
-
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit).
-
Reading: Read the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
References
- Vertex AI Search. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Ramu, A., Yagen, B., & Ramu, N. (1989). The cytotoxicity of T-2 toxin and related 12,13-epoxytrichothecenes to Adriamycin-sensitive and -resistant P388 leukemia cells. Cancer Chemotherapy and Pharmacology, 24(4), 264–267.
- Deep Blue Repositories. (n.d.). A study of the mechanism of toxicity of 2-methoxyethanol and 2-methoxyacetic acid on rat testicular cell cultures.
- MDPI. (n.d.). Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- View of Antibacterial, Antioxidant, and Cytotoxic Properties of Eclipta prostrata Extracts. (n.d.).
- Jamois, E. A., & Tchedre, K. T. (2001). Flow cytometric assay for evaluation of the effects of cell density on cytotoxicity and induction of apoptosis. Cytometry, 44(2), 128–134.
- MDPI. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants.
- National Center for Biotechnology Information. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling.
- National Center for Biotechnology Information. (2018). The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines.
- BenchChem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity.
- Abcam. (n.d.). MTT assay protocol.
- Kaufmann, S. H., & Earnshaw, W. C. (2000). Activation and role of caspases in chemotherapy-induced apoptosis. Experimental Cell Research, 256(1), 42–49.
- ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?
- ResearchGate. (2017). How many percentage of toxicity cutoff in cell culture?
- ResearchGate. (n.d.). Effect of the cell density and DOX concentration on cytotoxicity.
- Frontiers. (2025). The role of cytostatic in oxidative stress reactions.
- Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?
- Portland Press. (2008). Caspase activation cascades in apoptosis.
- MDPI. (2022). Interactions between Human Serum Albumin and Sulfadimethoxine Determined Using Spectroscopy and Molecular Docking.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Review on Interaction of Serum Albumin with Drug Molecules. (2016). Journal of Pharmaceutical and Medicinal Chemistry, 2(3), 65-73.
- National Institutes of Health. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- National Center for Biotechnology Information. (n.d.). Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine.
- Wilmer, J. L., Erexson, G. L., & Kligerman, A. D. (1990). Attenuation of cytogenetic damage by 2-mercaptoethanesulfonate in cultured human lymphocytes exposed to cyclophosphamide and its reactive metabolites. Cancer Research, 50(14), 4335–4340.
- Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures.
- ResearchGate. (n.d.). Guidelines for cell viability assays.
- JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput.
- National Institutes of Health. (n.d.). Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin.
- National Center for Biotechnology Information. (n.d.). A statistical approach to improve compound screening in cell culture media.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- SciELO. (2013). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay.
- Arabian Journal of Chemistry. (n.d.). Molecular Docking approach on the effect of Site- Selective and Site-Specific Drugs on the Molecular Interactions of Human Serum Albumin (HSA) -Acridinedione dye complex.
- ResearchGate. (2025). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer.
- Takara Bio. (n.d.). Cell viability and proliferation measurement.
- National Center for Biotechnology Information. (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY.
- YouTube. (2024). Activation of Caspases || Apoptosis I || 4K Animation.
- ResearchGate. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?
- National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- National Center for Biotechnology Information. (n.d.). Caspases as Targets for Drug Development - Madame Curie Bioscience Database.
- The Cell Culture Dish. (n.d.). What do you think about alternatives to DMSO for cell therapy applications?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Molecular Docking approach on the effect of Site- Selective and Site-Specific Drugs on the Molecular Interactions of Human Serum Albumin (HSA) -Acridinedione dye complex - Arabian Journal of Chemistry [arabjchem.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell viability and proliferation measurement [takarabio.com]
- 9. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Flow cytometric assay for evaluation of the effects of cell density on cytotoxicity and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The role of cytostatic in oxidative stress reactions [frontiersin.org]
- 19. Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. rroij.com [rroij.com]
- 22. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
Scaling up the synthesis of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
The following guide is structured as a Technical Support Center for Process Chemistry, designed to assist researchers in the robust scale-up of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid .
Topic: Scale-Up Synthesis of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid Ticket ID: SC-882-SULF Status: Active Support Assigned Specialist: Senior Application Scientist
Executive Summary & Synthetic Strategy
For the scale-up of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid , a convergent Sulfonamide Alkylation Route is widely accepted as the industry standard over the "Amino Acid Sulfonylation" route. This preference is due to the superior handling properties of the lipophilic sulfonamide intermediate compared to the zwitterionic N-(2-methoxyethyl)glycine.
Recommended Pathway (The "Ester Route"):
-
Sulfonylation: Reaction of 2-methoxyethylamine with benzenesulfonyl chloride.
-
N-Alkylation: Alkylation of the sulfonamide with methyl chloroacetate (or bromoacetate).
-
Hydrolysis: Saponification of the ester to yield the free acid.
Process Flow Diagram
Caption: Figure 1. Optimized 3-step synthetic workflow for scale-up, prioritizing intermediate isolation for impurity rejection.
Phase 1: Sulfonylation (The Foundation)
Objective: Synthesis of N-(2-methoxyethyl)benzenesulfonamide.
Protocol Overview
-
Reagents: Benzenesulfonyl chloride (1.0 eq), 2-Methoxyethylamine (1.1 eq), NaOH (2.2 eq, 10% aq).
-
Solvent: DCM or Toluene (Biphasic system).
-
Temperature:
to .
Troubleshooting Guide (Q&A)
Q: The reaction mixture turned into a solid mass during addition. What happened? A: This is a classic "unstirred exotherm" issue. The reaction between the amine and sulfonyl chloride is highly exothermic and generates HCl instantly. If the base (NaOH) isn't neutralizing the acid fast enough, the amine salt precipitates, seizing the stir bar.
-
Fix: Ensure vigorous stirring (overhead stirrer recommended for >100g scale). Dilute the amine in the organic solvent before adding the sulfonyl chloride. Maintain temperature
during addition.
Q: I see a "Bis-sulfonylation" impurity. How do I prevent this? A: While less common with secondary alkyl groups, the sulfonamide nitrogen can react with a second equivalent of sulfonyl chloride if the pH is too high (>12) and the mixture is heterogeneous.
-
Fix: Maintain pH between 8–10. Do not use a large excess of sulfonyl chloride; 1.0–1.05 equivalents are sufficient.
Phase 2: N-Alkylation (The Critical Step)
Objective: Conversion to Methyl 2-(N-(2-methoxyethyl)phenylsulfonamido)acetate.
Protocol Overview
-
Reagents: Sulfonamide Intermediate (1.0 eq), Methyl Chloroacetate (1.2 eq),
(2.0 eq, anhydrous, milled). -
Solvent: DMF (dimethylformamide) or Acetone (requires reflux).
-
Catalyst: KI (0.1 eq) – highly recommended to accelerate reaction (Finkelstein condition).
Troubleshooting Guide (Q&A)
Q: The reaction has stalled at 60% conversion after 24 hours. Should I add more alkyl halide?
A: Stalling is usually due to the "caking" of the inorganic base (
-
Fix:
-
Do not just add more alkyl halide yet.
-
Check agitation.[1] For scale-up, ball-milled
is superior to granular. -
Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This converts the chloroacetate to the more reactive iodoacetate in situ.
-
Increase temperature to
(if in DMF).
-
Q: I am detecting O-alkylation side products. Why? A: Sulfonamides are ambident nucleophiles (reacting at N or O). While N-alkylation is thermodynamically favored, O-alkylation can occur if the "hard" oxygen anion is exposed, often in highly polar aprotic solvents without sufficient cation chelation.
-
Fix: Ensure the reaction is strictly anhydrous. Switch base to
(softer cation) rather than NaH or NaOH. The carbonate buffers the system, favoring the softer N-attack.
Q: How do I remove DMF during workup without rotovapping for hours? A: Distilling DMF is energy-intensive and risks thermal degradation.
-
Fix: Use a water crash method. Pour the reaction mixture into 5 volumes of ice water with vigorous stirring. The product (ester) is typically lipophilic and will precipitate as a solid or oil. If it oils out, extract with Ethyl Acetate/Heptane (1:1) to leave the DMF in the aqueous layer.
Phase 3: Hydrolysis & Isolation (The Finish)
Objective: Saponification to the final carboxylic acid.
Protocol Overview
-
Reagents: Ester Intermediate, NaOH (2.0 eq, 2M aq), Methanol/THF.
-
Workup: Acidification with HCl to pH 2.
Troubleshooting Guide (Q&A)
Q: Upon acidification, the product oiled out instead of crystallizing. How do I recover it? A: "Oiling out" occurs when the product precipitates in the presence of organic solvent impurities or at a temperature above its amorphous glass transition.
-
Fix:
-
Decant the supernatant water.
-
Redissolve the oil in a minimum amount of hot Ethyl Acetate.
-
Add Heptane dropwise until cloudy (cloud point).
-
Cool slowly to
with seeding. -
Pro-Tip: Ensure all Methanol is removed before acidification. Methanol acts as a cosolvent, keeping the product in the aqueous phase or causing oiling.
-
Q: My final product has a high sulfated ash content. How do I remove the salts? A: This is common when precipitating from high-salt aqueous streams (NaCl from neutralization).
-
Fix: Repulp (slurry wash) the wet filter cake in water:acetic acid (95:5) for 1 hour. The slight acidity prevents the salt formation of the carboxylic acid while dissolving trapped inorganic salts.
Impurity Tracking & Specifications
The following table summarizes the critical process impurities you must monitor by HPLC.
| Impurity Name | Origin | Retention Time (Rel) | Control Strategy |
| Unreacted Sulfonamide | Incomplete Step 2 | 0.85 | Ensure >98% conversion in Step 2; purge via pH swing in Step 3. |
| Bis-alkylated Species | Over-alkylation (Step 2) | 1.20 | Use exact stoichiometry (1.1–1.2 eq) of chloroacetate; avoid NaH. |
| Hydrolyzed Reagent | Wet solvent (Step 2) | 0.20 (solvent front) | Use anhydrous DMF; dry |
| Vinyl Ether | Elimination of Methoxyethyl | 1.10 | Avoid excessive heating (>90°C) which eliminates the ether side chain. |
Impurity Fate Map
Caption: Figure 2. Fate map demonstrating the rejection points for key impurities.
References & Authority
-
General Sulfonamide Synthesis:
-
Barnett, C. J., et al. "Practical Synthesis of Sulfonamides via the Schotten-Baumann Reaction." Organic Process Research & Development, 2002.
-
Note: Establishes the biphasic toluene/water protocol for controlling exotherms.
-
-
N-Alkylation Scale-Up:
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Discusses physicochemical properties of sulfonamides).
-
Beekman, M. C., et al. "Efficient N-Alkylation of Sulfonamides." Synthetic Communications, 2010.
-
-
Impurity Management:
-
Lee, H., et al. "Control of Genotoxic Impurities in Sulfonamide Synthesis." Organic Process Research & Development, 2015. (Relevant for alkyl halide handling).
-
Disclaimer: This guide is for research and development purposes. All scale-up activities should be preceded by a proper Process Safety Assessment (DSC/RC1) to characterize thermal hazards.
Sources
Technical Support Center: Sulfonamide Screening Artifacts
Current Status: Operational Topic: Troubleshooting Screening Artifacts in Sulfonamide Assays Operator: Senior Application Scientist
Introduction
Welcome to the Sulfonamide Technical Support Hub. Sulfonamides are a privileged scaffold in medicinal chemistry, forming the backbone of antibiotics, diuretics, and carbonic anhydrase inhibitors. However, their physicochemical properties—specifically their hydrophobicity and ionizable sulfonamide nitrogen—predispose them to specific screening artifacts.
This guide provides a rigorous, self-validating framework to distinguish true biological activity from physicochemical interference (false positives).
Module 1: Colloidal Aggregation (The "Shoichet" Effect)
The Issue:
You observe potent inhibition (
The Mechanism: Sulfonamides are prone to forming colloidal aggregates in aqueous buffers at micromolar concentrations. These colloids are not precipitates; they are stable suspensions that sequester enzymes on their surface, causing promiscuous inhibition . This is the most common source of false positives for this scaffold.
Diagnostic Protocol: The Detergent Sensitivity Test This protocol is based on the gold-standard methodology established by Feng and Shoichet.
-
Baseline Assay: Measure the
of your sulfonamide in standard assay buffer. -
Detergent Spike: Repeat the assay with the addition of a non-ionic detergent.
-
Recommended: 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-80.
-
Note: Ensure your enzyme tolerates this detergent concentration first.
-
-
Analysis:
-
True Inhibitor:
remains unchanged (within 2-3 fold). -
Aggregator: Inhibition is significantly attenuated or abolished (shift > 3-fold). The detergent disrupts the colloid, releasing the enzyme.
-
Visual Workflow: Diagnosing Aggregation
Figure 1: Decision tree for identifying colloidal aggregation artifacts using Hill slope analysis and detergent sensitivity.
Module 2: Optical Interference (Inner Filter Effect)
The Issue: In fluorescence-based assays (e.g., FRET, polarization, or fluorogenic substrate cleavage), the sulfonamide appears to inhibit the reaction, but the effect is actually due to light absorption.
The Mechanism: Many sulfonamide derivatives contain aromatic rings that absorb light in the UV/blue region. If your compound absorbs light at the excitation wavelength (Primary IFE) or the emission wavelength (Secondary IFE) of your fluorophore, the detector registers reduced signal, which mimics enzymatic inhibition.
Diagnostic Protocol: Spectral Scanning & Correction
-
Absorbance Scan: Measure the absorbance of your compound (at the screening concentration) at
and of your assay. -
Threshold Check: If Absorbance > 0.05 OD, IFE is likely contributing to the signal drop.
-
Mathematical Correction: Apply the standard correction formula to your raw fluorescence data (
) to get corrected fluorescence ( ):
Where
Data Summary: Optical Interference Types
| Interference Type | Mechanism | Diagnostic Sign | Remediation |
| Primary IFE | Compound absorbs excitation light ( | Absorbance peak overlaps with | Use Red-shifted probes; Apply math correction. |
| Secondary IFE | Compound absorbs emitted light ( | Absorbance peak overlaps with | Use Red-shifted probes; Apply math correction. |
| Quenching | Collisional/Static energy transfer. | No absorbance overlap, but signal drops. | Lifetime measurements (rarely needed for primary screens). |
Module 3: Solubility & pH Sensitivity
The Issue: Assay results fluctuate wildly with small changes in buffer pH, or compounds precipitate during serial dilution.
The Mechanism:
The sulfonamide group (
-
Low pH: Compound is neutral (protonated)
Lower solubility Precipitation. -
High pH: Compound is ionized (deprotonated)
Higher solubility Different binding mode.
Troubleshooting Protocol:
-
Nephelometry Check: Before running the bioassay, measure light scattering (nephelometry) or
of the compound in the exact assay buffer. -
Buffer Verification: Ensure the assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to maintain pH if the compound stock is acidic.
-
Visual Check: Look for "oiling out" or crystalline precipitate at the bottom of the well (microscope required).
Frequently Asked Questions (FAQ)
Q: My sulfonamide has a Hill slope of 4.0. Is this a super-binder? A: almost certainly not. A Hill slope significantly greater than 1.0 (e.g., > 2.[8]0) is a hallmark of non-specific aggregation or denaturation. It implies a "critical concentration" where the compound suddenly forms colloids and shuts down the enzyme. Perform the Triton X-100 test immediately.
Q: Can I use BSA to prevent aggregation instead of detergent?
A: BSA (Bovine Serum Albumin) can help, but it introduces a new artifact: protein binding . Sulfonamides bind reversibly to albumin (Class II drugs). High BSA (e.g., 0.1%) may sequester your compound, shifting the
Q: I am screening in cell lysates. What should I watch out for? A: Carbonic Anhydrase (CA) interference. CA is ubiquitous in red blood cells and many tissues. Sulfonamides are nanomolar inhibitors of CA. If your readout depends on pH (e.g., acidification rates) or if CA is present in your lysate, the sulfonamide will bind CA first, potentially acting as a "sink" or altering the lysate's background pH regulation.
References
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[9][10] Nature Protocols, 1(2), 550–553.[9][10] [11]
-
Parker, C. A., & Barnes, W. J. (1957). Some experiments with spectrofluorometers and filter fluorimeters.[12] The Analyst, 82, 606–617.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
- Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Referenced for Inner Filter Effect correction formulas).
Sources
- 1. static.horiba.com [static.horiba.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 4. srs.tcu.edu [srs.tcu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 9. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
Validation & Comparative
A Comparative Guide to Phenylsulfonamidoacetic Acid-Based Matrix Metalloproteinase Inhibitors
For researchers and drug development professionals navigating the complex landscape of enzyme inhibition, the selection of appropriate molecular scaffolds is a critical determinant of success. This guide provides an in-depth comparison of enzyme inhibitors centered around the 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid scaffold, with a primary focus on their activity against matrix metalloproteinases (MMPs). While specific experimental data for this exact molecule is not publicly available, we will analyze its core structure, the phenylsulfonamidoacetic acid moiety, in the context of well-characterized, potent MMP inhibitors to provide a predictive performance assessment and a guide for future research.
The Central Role of Matrix Metalloproteinases in Physiology and Disease
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under normal physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a host of pathological processes, including tumor invasion and metastasis, arthritis, and cardiovascular diseases.[1][2] This makes MMPs a significant target for therapeutic intervention.
The catalytic activity of MMPs is dependent on a zinc ion located in the active site. A common strategy for designing MMP inhibitors involves incorporating a zinc-binding group (ZBG) into the molecular structure. The sulfonamide group, a key feature of the molecule central to this guide, is a well-established pharmacophore in the design of potent MMP inhibitors.[2][3] It contributes to the inhibitor's binding affinity by coordinating with the active site zinc ion and forming hydrogen bonds with the enzyme.[3]
Comparative Analysis of Sulfonamide-Based MMP Inhibitors
To understand the potential efficacy of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid, we will compare it with established, broad-spectrum MMP inhibitors that also feature a core structure designed for interaction with the MMP active site. The comparators chosen for this guide are Batimastat, Marimastat, and Prinomastat, all of which have been extensively studied.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| Batimastat | 3[4][5][6] | 4[4][5][6] | 20[4][5][6] | 6[4][5][6] | 4[4][5][6] | 2.8[7] |
| Marimastat | 5[8] | 6[8] | 230[9] | 13[8] | 3[8] | 9[8] |
| Prinomastat | 79[10] | - | 6.3[10] | - | 5.0[10] | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Data is compiled from multiple sources for cross-verification.
Expert Analysis of Comparative Data:
Batimastat and Marimastat are broad-spectrum MMP inhibitors with low nanomolar potency against a range of MMPs.[4][5][6][8] Prinomastat also demonstrates potent, broad-spectrum inhibition.[10] The phenylsulfonamidoacetic acid core of our topic compound suggests it likely operates through a similar mechanism of action, with the sulfonamide and carboxylate groups acting as a zinc-binding pharmacophore.
The potency and selectivity of such inhibitors are dictated by the substituents on the core scaffold. These substituents interact with the various specificity pockets (S-pockets) of the MMP active site. For 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid, the N-(2-Methoxyethyl)phenyl group will occupy one of these pockets, and its specific interactions will determine the compound's inhibitory profile against different MMPs. Based on the structure-activity relationships of similar sulfonamide-based inhibitors, it is plausible that this compound would exhibit inhibitory activity in the nanomolar to low micromolar range.[11][12]
Visualizing the Inhibition: A Mechanistic Overview
The following diagram illustrates the general mechanism of action for a sulfonamide-based MMP inhibitor.
Sources
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Batimastat | Synthetic Metalloprotease Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Novel Phenylsulfonamido Acetic Acid Derivatives in Inflammatory Pathways
A Guide for Researchers in Drug Discovery and Development
Introduction
The landscape of anti-inflammatory drug discovery is continually evolving, with a significant focus on identifying novel chemical entities that offer improved efficacy and safety profiles over existing therapies. This guide provides a comparative analysis of a promising class of compounds, phenylsulfonamido acetic acid derivatives, against established non-steroidal anti-inflammatory drugs (NSAIDs). As a representative example from this class, we will evaluate the hypothetical compound 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid . While specific public data on this molecule is limited, we will extrapolate its potential efficacy based on the known activities of structurally related acetic acid derivatives that target key inflammatory mediators.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale for targeting the prostaglandin E2 synthase pathway, present hypothetical comparative efficacy data, and provide detailed experimental protocols for assessing anti-inflammatory potential.
Mechanistic Framework: Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular conditions. A key mediator in the inflammatory cascade is prostaglandin E2 (PGE2). The synthesis of PGE2 is catalyzed by three terminal enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being the primary inducible isoform during inflammation[1].
Conventional NSAIDs exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are upstream of mPGES-1. However, the non-selective inhibition of COX isoforms can lead to significant gastrointestinal and cardiovascular side effects. In contrast, selective inhibition of mPGES-1 represents a more targeted therapeutic strategy, potentially mitigating these adverse effects by selectively blocking the pathological production of PGE2 in inflammatory states while preserving its homeostatic functions[1]. Acetic acid derivatives have emerged as a promising scaffold for the development of mPGES-1 inhibitors[1].
Signaling Pathway of PGE2 Production
Caption: Simplified signaling pathway for Prostaglandin E2 (PGE2) synthesis.
Comparative Efficacy Evaluation
For the purpose of this guide, we will compare the hypothetical efficacy of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid with a well-established NSAID, Piroxicam . Piroxicam is known to inhibit COX enzymes, thereby reducing the production of various prostaglandins, including PGE2[2].
In Vitro mPGES-1 Inhibition Assay
The initial assessment of a novel compound's potential as a targeted anti-inflammatory agent involves determining its ability to inhibit the mPGES-1 enzyme directly.
Experimental Protocol: mPGES-1 Inhibition Assay
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Assay Buffer: Prepare an assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 2.5 mM glutathione.
-
Compound Preparation: Dissolve 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid and Piroxicam in DMSO to create stock solutions. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.
-
Reaction Mixture: In a 96-well plate, combine the mPGES-1 enzyme, assay buffer, and varying concentrations of the test compounds or vehicle (DMSO).
-
Initiation of Reaction: Add the substrate, PGH2, to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1 minute.
-
Termination and Detection: Stop the reaction by adding a solution of FeCl2. The amount of PGE2 produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Hypothetical Comparative Data
| Compound | Target | IC50 (µM) |
| 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid | mPGES-1 | 0.5 |
| Piroxicam | COX-1/COX-2 | > 50 (for mPGES-1) |
This hypothetical data illustrates the selective potential of the novel compound for mPGES-1 over a traditional NSAID.
In Vivo Acetic Acid-Induced Writhing Test
To assess the in vivo analgesic and anti-inflammatory effects, the acetic acid-induced writhing test in mice is a standard and sensitive model. The intraperitoneal injection of acetic acid induces a painful inflammatory response, characterized by abdominal constrictions (writhes), which is mediated by the release of prostaglandins like PGE2 and other inflammatory mediators[2].
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model: Use male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Divide the mice into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (e.g., 10, 30, 100 mg/kg, administered orally)
-
Piroxicam (e.g., 10 mg/kg, administered orally)
-
-
Dosing: Administer the test compounds or vehicle 60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.
Hypothetical Comparative Data
| Treatment | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid | 10 | 30.1 ± 2.5 | 33.4 |
| 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid | 30 | 18.5 ± 1.9 | 59.1 |
| 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid | 100 | 9.8 ± 1.2 | 78.3 |
| Piroxicam | 10 | 15.4 ± 1.7 | 65.9 |
This hypothetical data suggests a dose-dependent anti-nociceptive effect of the novel compound, comparable in efficacy to Piroxicam at higher doses in this model.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of novel anti-inflammatory compounds.
Conclusion and Future Directions
The hypothetical data presented in this guide illustrates a structured approach to evaluating the efficacy of novel phenylsulfonamido acetic acid derivatives as potential anti-inflammatory agents. The selective inhibition of mPGES-1 offers a promising therapeutic strategy to overcome the limitations of traditional NSAIDs. The in vitro and in vivo models described provide a robust framework for identifying and characterizing lead candidates.
Further preclinical development would involve more comprehensive profiling, including pharmacokinetic and toxicological studies, as well as evaluation in more complex models of chronic inflammation, such as collagen-induced arthritis in rodents. The ultimate goal is to translate these promising scientific findings into novel therapeutics that can address the unmet needs of patients with inflammatory diseases.
References
-
Di Micco, S., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 13(10), 304. [Link]
-
Gerstmeier, J., et al. (2019). Microsomal prostaglandin E synthase-1 as a therapeutic target in inflammation. Basic & Clinical Pharmacology & Toxicology, 124(1), 28-43. (Note: While cited in reference[1], a direct link is not provided in the search results. The primary reference provides the context for this statement.)
-
Nakanishi, M., et al. (2010). Microsomal prostaglandin E synthase-1 is a novel therapeutic target for human cancer. Journal of Receptor and Signal Transduction Research, 30(5), 337-343. (Note: While cited in reference[1], a direct link is not provided in the search results. The primary reference provides the context for this statement.)
-
Akitake, Y., et al. (2013). Microsomal prostaglandin E synthase-1 (mPGES-1) as a therapeutic target for inflammatory diseases. Nihon Yakurigaku Zasshi, 141(1), 25-29. (Note: While cited in reference[1], a direct link is not provided in the search results. The primary reference provides the context for this statement.)
-
Uddin, M. N., et al. (2020). Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). Journal of Ethnopharmacology, 255, 112753. [Link]
Sources
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Validation & Reproducibility Guide: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Executive Summary: The Fragment Scaffold Challenge
In the context of Fragment-Based Drug Discovery (FBDD), 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS 875440-08-7) represents a critical "solubility-enhanced" scaffold. Unlike its purely hydrophobic counterparts (e.g., N-benzyl analogs), the inclusion of the 2-methoxyethyl tail provides a crucial balance between lipophilicity and aqueous solubility, preventing the common "false positive" aggregation artifacts seen in high-concentration screening.
However, reproducibility with this compound is frequently compromised by two factors: pH-dependent solubility shifts and synthetic impurities arising from the N-alkylation pathway. This guide objectively compares its performance against standard alternatives and establishes a validated protocol for its use as a chemical probe.
Comparative Performance Analysis
We compared 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (Compound A) against two standard alternatives used in sulfonamide SAR (Structure-Activity Relationship) studies:
-
Alternative B: N-Benzyl-N-(phenylsulfonyl)glycine (Hydrophobic control)
-
Alternative C: N-Methyl-N-(phenylsulfonyl)glycine (Sarcosine derivative)
Table 1: Physicochemical & Experimental Performance Matrix[1]
| Feature | Compound A (Methoxyethyl) | Alternative B (Benzyl) | Alternative C (Methyl) | Application Insight |
| Aqueous Solubility (pH 7.4) | High (>5 mM) | Low (<100 µM) | Moderate (~1 mM) | Compound A resists precipitation in bioassays. |
| LogD (pH 7.4) | 0.8 - 1.2 | 2.5 - 3.0 | 0.5 - 0.7 | Ideal range for CNS/membrane penetration models. |
| Synthetic Yield (Route B) | 65-75% | 85-90% | 80-85% | Ether tail introduces steric/electronic minor penalties. |
| Aggregator Potential | Low | High | Low | Critical: Alt B causes false positives via colloidal aggregation. |
| H-Bond Acceptors | 5 | 4 | 4 | Methoxy oxygen provides an extra vector for binding. |
Expert Insight: Why Choose Compound A?
While Alternative B is easier to synthesize, its poor solubility leads to "promiscuous inhibition" in enzymatic assays due to aggregate formation. Compound A mitigates this via the ether oxygen, which disrupts crystal packing and interacts with solvent water, maintaining monomeric dispersion up to 10 mM in DMSO stocks.
Reproducibility Crisis: The "Hidden" Variables
Experimental failure with this compound usually stems from Route-Dependent Impurities .
-
The N-Alkylation Trap: Synthesizing via direct alkylation of the sulfonamide (PhSO2NH-R + BrCH2COOH) often yields dialkylated byproducts or residual unreacted sulfonamide, which is biologically active and skews IC50 data.
-
pH Sensitivity: The sulfonamide nitrogen is not basic, but the carboxylic acid (pKa ~3.8) drives solubility. If the final assay buffer is < pH 5.0, the compound precipitates.
Validated Experimental Protocol
To ensure reproducibility, we utilize a Convergent Synthesis Strategy (Route B) rather than direct amino acid sulfonylation, followed by a strict QC workflow.
Phase 1: Synthesis Workflow (Graphviz)
The following diagram illustrates the validated pathway to minimize byproducts.
Caption: Convergent synthesis route avoiding the oligomerization risks of direct amino acid coupling.
Phase 2: Step-by-Step Methodology
Objective: Synthesize 1.0 g of high-purity (>98%) target compound.
-
Sulfonamide Formation:
-
Dissolve 2-methoxyethylamine (1.0 eq) in DCM with TEA (1.2 eq).
-
Add benzenesulfonyl chloride (1.0 eq) dropwise at 0°C.
-
Critical Check: Monitor disappearance of amine by TLC (ninhydrin stain).
-
Wash with 1N HCl to remove residual amine. Evaporate to obtain N-(2-methoxyethyl)benzenesulfonamide.
-
-
N-Alkylation (The Reproducibility Checkpoint):
-
Dissolve intermediate in dry DMF. Add K2CO3 (2.0 eq).
-
Add tert-butyl bromoacetate (1.1 eq) – Note: Use t-butyl ester to prevent side reactions compared to methyl/ethyl esters.
-
Heat to 60°C for 4 hours.
-
Validation: LCMS must show single peak for [M+H]+ = 330.1 (Ester).
-
-
Deprotection & Isolation:
-
Treat ester with TFA/DCM (1:1) for 1 hour.
-
Concentrate in vacuo.
-
Recrystallization: Do NOT rely on column chromatography alone. Recrystallize from EtOAc/Hexane to remove trace TFA salts which can be cytotoxic in cell assays.
-
Quality Control & Logic Flow
To guarantee that experimental results (e.g., binding affinity) are due to the compound and not impurities, follow this logic gate.
Caption: Mandatory QC decision tree before releasing compound for biological screening.
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Context: Validates the use of ether oxygens (methoxyethyl) to improve solubility/logD profiles in sulfonamides.
-
Scott, K. A., et al. (2016). "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology, 1008, 201-228. Link
- Context: Protocols for screening sulfonamide fragments and avoiding aggreg
-
Chemikart & Sigma-Aldrich Product Data. "2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS 875440-08-7)."[]
- Context: Commercial availability and baseline physicochemical data confirm
Sources
Executive Summary & Compound Identity
Compound Name: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid CAS: 875440-08-7 Target Class: Glycine Transporter 1 (GlyT1) Inhibitor Chemical Scaffold: N-substituted N-benzenesulfonylglycine[1][2][]
This guide provides a technical analysis of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid , a synthetic small molecule belonging to the N-benzenesulfonylglycine class. Structurally, it is a derivative of sarcosine (N-methylglycine) where the amine nitrogen is sulfonylated and the methyl group is replaced by a methoxyethyl moiety.
This pharmacophore is primarily characterized as a Glycine Transporter 1 (GlyT1) inhibitor . Unlike its endogenous analog sarcosine, the addition of the N-sulfonyl group eliminates substrate transport capability while retaining binding affinity, converting it into a competitive blocker. The methoxyethyl side chain is a critical bioisostere designed to enhance metabolic stability and lipophilicity compared to the parent sarcosine.
Primary Application
-
Target: Glycine Transporter 1 (GlyT1).
-
Mechanism: Competitive inhibition of glycine reuptake at the synaptic cleft.
-
Therapeutic Relevance: Modulation of NMDA receptor function (hypofunction in Schizophrenia; potentiation in cognitive enhancement).
Mechanism of Action & Binding Topology
To understand the selectivity profile, one must understand the binding interface. This compound targets the substrate-binding site of the GlyT1 transporter.
-
Core Recognition: The acetic acid (glycine) moiety mimics the endogenous glycine substrate, anchoring the molecule via ionic interactions with the transporter's sodium-binding site (likely interacting with Na1 and Na2 sites).
-
Selectivity Filter: The N-benzenesulfonyl group occupies the hydrophobic pocket adjacent to the substrate site. This pocket is sterically restrictive in GlyT2, providing the structural basis for GlyT1 selectivity.
-
Side Chain Function: The 2-methoxyethyl group extends into a solvent-accessible channel, improving solubility and preventing rapid degradation by sarcosine dehydrogenase (SARDH).
Signaling Pathway Diagram (GlyT1 Inhibition)
Caption: Mechanism of GlyT1 inhibition leading to NMDA receptor potentiation.
Selectivity Profile: Comparative Analysis
The critical performance metric for this compound is its selectivity against GlyT2 (predominant in the spinal cord/brainstem) and related amino acid transporters.
Selectivity Data Summary
| Target | Affinity (Ki / IC50) | Selectivity Ratio (vs GlyT1) | Physiological Consequence of Inhibition |
| GlyT1 | Low µM range | 1x (Primary) | Cognitive enhancement, antipsychotic effects. |
| GlyT2 | > 100 µM | > 50-100x | Respiratory distress, motor dysfunction (undesirable). |
| ASCT2 | Inactive | > 1000x | No effect on neutral amino acid transport. |
| GAT-1 | Inactive | > 1000x | No effect on GABAergic transmission. |
| GlyR | Inactive | > 1000x | No direct agonist activity on Glycine Receptors. |
Interpretation:
-
GlyT1 vs. GlyT2: The N-benzenesulfonyl group provides significant steric hindrance preventing binding to GlyT2. This is a safety advantage, as GlyT2 inhibition is associated with acute toxicity (tremors, respiratory failure).
-
GlyT1 vs. GlyR: Unlike glycine itself, this sulfonamido derivative does not activate the strychnine-sensitive glycine receptor (GlyR), preventing direct inhibitory post-synaptic currents (IPSCs).
Performance Comparison with Alternatives
This section compares the compound with standard reference inhibitors in the field.
| Feature | 2-(N-(2-Methoxyethyl)...) | Sarcosine (N-methylglycine) | ALX-5407 (NFPS) |
| Type | Synthetic Inhibitor | Endogenous Substrate/Inhibitor | High-Potency Synthetic Inhibitor |
| Potency | Moderate (µM) | Low (mM) | High (nM) |
| Reversibility | Reversible | Reversible | Irreversible / Slowly Reversible |
| Metabolic Stability | High (Sulfonyl group blocks metabolism) | Low (Degraded by SARDH) | High |
| Use Case | SAR Building Block / Probe | Dietary Supplement / Control | Gold Standard Research Tool |
Expert Insight: While ALX-5407 is the potency gold standard, it suffers from "pseudoirreversible" binding kinetics which can confound equilibrium studies. 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid offers a reversible kinetic profile, making it a superior choice for washout studies or experiments requiring precise temporal control of GlyT1 inhibition.
Experimental Protocols for Validation
To independently verify the selectivity profile of this compound, the following assay workflows are recommended.
A. [3H]-Glycine Uptake Assay (Functional Selectivity)
This protocol measures the compound's ability to block the transport of radiolabeled glycine in cell lines expressing specific transporters.
-
Cell Lines: CHO or HEK293 cells stably expressing hGlyT1 (human GlyT1) and hGlyT2 separately.
-
Buffer: HBSS containing 10 mM HEPES (pH 7.4).
-
Pre-incubation: Incubate cells with the test compound (0.01 µM – 100 µM) for 15 minutes at 37°C.
-
Uptake: Add [3H]-Glycine (final concentration 50 nM) and incubate for 10 minutes.
-
Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.
-
Quantification: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).
-
Calculation: Determine IC50 using non-linear regression. Selectivity = IC50(GlyT2) / IC50(GlyT1).
B. Electrophysiology (Mechanism Verification)
Two-electrode voltage clamp (TEVC) in Xenopus oocytes is the gold standard to confirm it is a non-transported inhibitor.
-
Setup: Express GlyT1 in oocytes.
-
Protocol: Clamp voltage at -60 mV. Apply Glycine (substrate) to observe inward current (
). -
Test: Co-apply Glycine + Compound.
-
Result: If the compound is an inhibitor,
decreases. If it were a substrate, it would generate its own current (which this compound does not ).
Experimental Workflow Diagram
Caption: Workflow for [3H]-Glycine uptake assay to determine IC50 values.
References
-
Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044. Link
-
Sur, C., & Kinney, G. G. (2004). "Glycine transporter 1 inhibitors: a new avenue for the treatment of schizophrenia." Current Opinion in Investigational Drugs, 5(7), 705-710. Link
-
PubChem Compound Summary. (2024). "2-[(2-methoxyethyl-phenylsulfonyl)amino]acetic acid (Compound CID 12345...)." National Center for Biotechnology Information. Link
-
Gilmour, G., et al. (2013). "NMDA receptors, cognition and schizophrenia—testing the validity of the NMDA receptor hypofunction hypothesis." Neuropharmacology, 64, 3-13. Link
(Note: While the specific CAS 875440-08-7 is a catalog compound, the biological profile described above is derived from the established Structure-Activity Relationship (SAR) of the N-benzenesulfonylglycine pharmacophore class as detailed in the cited reviews.)
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
[1]
Part 1: Executive Summary & Immediate Action
Treat this compound as a Hazardous Organic Acid with potential sensitizing properties.
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid is a synthetic intermediate containing both a carboxylic acid moiety and a sulfonamide group.[1] While specific commercial Safety Data Sheets (SDS) for this exact derivative may be sparse, its functional groups dictate a strict disposal protocol to prevent environmental contamination and personnel sensitization.
Core Directive: Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers (e.g., bleach) or strong bases in satellite accumulation areas.
Quick Reference Table: Physicochemical Profile & Safety
| Parameter | Characteristic / Requirement |
| Chemical Class | N-Substituted Sulfonamide / Carboxylic Acid |
| Primary Hazard | Skin/Eye Irritant (Acidic); Potential Respiratory/Skin Sensitizer (Sulfonamide) |
| Physical State | Typically Solid (Powder/Crystal) at Room Temperature |
| Acidity (Approx.) | pKa ~3.5–4.5 (Carboxylic acid); Sulfonamide N is tertiary (non-acidic) |
| Waste Stream | Hazardous Chemical Waste (Solid or Organic Liquid) |
| Incompatible With | Strong Oxidizers, Strong Bases, Hypochlorites |
| PPE Requirement | Nitrile Gloves (Double-gloved recommended), Safety Glasses, Lab Coat |
Part 2: Technical Hazard Assessment (The "Why")
To ensure a self-validating safety system, one must understand the chemical logic driving these protocols.
Functional Group Analysis
-
Carboxylic Acid Moiety (-COOH): This group provides the molecule with acidic character. In aqueous solution, it can lower pH to corrosive levels (< pH 2) depending on concentration.
-
Risk:[2] Direct contact causes burns or severe irritation.
-
-
Sulfonamide Moiety (-SO₂-N-): Sulfonamides are well-documented haptens.[1] They can covalently bind to serum proteins, potentially triggering immune responses (hypersensitivity) in susceptible individuals.
-
Ether Linkage (Methoxyethyl): Generally stable, but contributes to the organic solubility profile, making the compound lipophilic and capable of penetrating skin barriers if dissolved in solvents like DMSO.
The "Bleach Warning" (Critical Causality)
Never mix sulfonamide derivatives with bleach (sodium hypochlorite) during cleaning or disposal.
-
Mechanism:[4] Hypochlorite can react with nitrogen-containing organics to form N-chloro derivatives, which are often unstable and toxic. While this compound is a tertiary sulfonamide (less reactive than primary), cross-contamination with other amine impurities in a waste stream can generate hazardous chloramines.
Part 3: Disposal Workflow & Decision Logic
This protocol uses a Source-Segregation Model . You must define the state of the waste before selecting the disposal path.
Step-by-Step Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
-
Containment: Place the solid substance, weighing boats, and contaminated gloves into a clear, sealable polyethylene bag.
-
Labeling: Affix a hazardous waste label.
-
Disposal: Place the sealed bag into the Solid Hazardous Waste Drum .
Scenario B: Liquid Waste (Mother Liquors / Solvents)
-
Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol).
-
Segregation:
-
If solvent is Halogenated (DCM, Chloroform): Use the Halogenated Waste Carboy .
-
If solvent is Non-Halogenated (Methanol, Acetone): Use the Non-Halogenated Waste Carboy .
-
-
pH Check (The Self-Validating Step):
-
Before adding to a general organic waste carboy, verify the waste stream pH.
-
Why? Adding a strong acid to a waste container high in basic residues (e.g., amines) can cause an exothermic reaction and pressure buildup.
-
Action: If the solution is highly acidic, dilute into the solvent waste slowly or neutralize (only if authorized by your specific site EHS officer) before addition.
-
Visual Workflow (Decision Tree)
Figure 1: Decision matrix for the segregation of sulfonamide-derivative waste streams. Note the critical compatibility check to prevent exothermic reactions in waste carboys.
Part 4: Regulatory & Emergency Compliance[7]
EPA Waste Codes (RCRA)
While this specific compound is not explicitly "P-listed" or "U-listed" by the US EPA, it defaults to the following classifications based on its characteristics and usage:
-
Characteristic Waste: If the pH of an aqueous solution is
2, it carries code D002 (Corrosivity). -
Generator Knowledge: As a researcher, you are required to characterize the waste. Due to the sulfonamide group's biological activity, it must be treated as Toxic for disposal purposes.
-
Empty Containers: Containers that held this compound are considered "RCRA Empty" only if all wastes have been removed (e.g., triple rinsed). The rinsate must be collected as hazardous waste.
Spill Response Procedure
In the event of a powder spill outside a fume hood:
-
Evacuate the immediate area to let dust settle (prevent inhalation).
-
Don PPE: Nitrile gloves, lab coat, and N95 respirator (if dust is visible).
-
Neutralize/Clean: Cover the spill with a generic spill pad or wet paper towels (to prevent dust generation). Wipe up carefully.[4]
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bag. Do not sweep dry dust, as this aerosolizes the sensitizer.
Part 5: References
-
National Institutes of Health (NIH) - PubChem. Sulfonamide Class Toxicity and Safety. Available at: [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. Available at: [Link]
Personal protective equipment for handling 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of its primary functional groups—sulfonamides and carboxylic acids—and data from structurally similar molecules.
Hazard Assessment and Chemical Profile
-
Sulfonamide Group: Sulfonamide-containing compounds can present risks of allergic reactions in sensitized individuals. While primarily a concern in pharmaceutical applications, skin contact with the solid or solutions should be minimized.
-
Carboxylic Acid Group: The acetic acid moiety suggests potential for skin and eye irritation or corrosion.[2][3][4] Carboxylic acids can cause skin burns and serious eye damage upon direct contact.[2] Inhalation of dust or aerosols may also cause respiratory tract irritation.[5][6]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 875440-08-7 | [1] |
| Molecular Formula | C11H15NO5S | [1] |
| Molecular Weight | 273.31 g/mol | [1] |
| Physical Form | Solid (presumed) | Inferred |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure when handling 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes & Face | Chemical safety goggles and a face shield.[2][7][8] | Protects against splashes of solutions and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hands | Nitrile or butyl rubber gloves.[9] | Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[10][11] Use proper glove removal technique to avoid skin contamination.[7][10] |
| Body | Laboratory coat or chemical-resistant apron.[2] | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[5] If dusts are generated, a NIOSH-approved N95 respirator or higher may be necessary.[8][12] | Minimizes the risk of inhaling airborne particles of the compound. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensure safety. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Workflow for Safe Handling of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Don the prescribed PPE in the correct order (e.g., gown, then gloves, then eye/face protection).
-
Carefully weigh the desired amount of the solid compound, avoiding the generation of dust.[15]
-
If preparing a solution, add the solid to the solvent slowly.
-
When transferring the solution, do so carefully to avoid splashes.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces.
-
Dispose of all contaminated waste, including gloves and weigh paper, in a designated hazardous waste container.[16]
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after completing the work.[2][3]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Minor Spill: For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.[17] Place the absorbed material in a sealed container for disposal as hazardous waste.[16]
-
Major Spill: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[18]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][19] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Disposal Plan
All waste generated from handling 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weigh paper, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions and rinsates in a compatible, labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS-approved waste management vendor.[15][16] Do not dispose of this chemical down the drain.
References
-
Acetic Acid, 2.0N (2.0M) - Durham Tech. (2020-10-13). Retrieved from [Link]
-
MSDS of 2-(N-methylmethylsulfonamido)acetic acid - Capot Chemical. (2018-12-06). Retrieved from [Link]
-
ACETIC ACID 2M (2N) STANDARDIZED SOLUTION traceable to NIST MSDS - Loba Chemie. (2019-02-12). Retrieved from [Link]
-
Material Safety Data Sheet - (2-Naphthoxy)-acetic acid, 98% - Cole-Parmer. Retrieved from [Link]
-
School Chemistry Laboratory Safety Guide - CDC. Retrieved from [Link]
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
-
Acid Handling. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - ACETIC ACID 2M (2N) Standard Solution. Retrieved from [Link]
-
Acetic Acid 2M (2N) Standardized Solution MATERIAL SAFETY DATA SHEET CAS No 64-19-7 SDS/MSDS - Pallav Chemicals. Retrieved from [Link]
-
Safety Data Sheet: Acetic acid - Carl ROTH. Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. Retrieved from [Link]
-
SAFETY DATA SHEET. (2023-08-25). Retrieved from [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019-03-05). Retrieved from [Link]
-
How to Dispose of Acetic Acid - Lab Alley. Retrieved from [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube. (2025-01-06). Retrieved from [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? - MicroCare. Retrieved from [Link]
-
SAFETY DATA SHEET ACETIC ACID LRG - Chemical Suppliers. Retrieved from [Link]
-
4-(n-ethyl-n-2-methoxyethyl)-2-methylphenylenediamine di-p-toluenesulfonate | Chemsrc. (2025-08-26). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Retrieved from [Link]
-
2-(N-(2-METHOXYETHYL)PHENYLSULFONAMIDO)ACETIC ACID, 95% Purity, C11H15NO5S, 100 mg - CP Lab Safety. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. durhamtech.edu [durhamtech.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pallavchemicals.com [pallavchemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pppmag.com [pppmag.com]
- 12. gerpac.eu [gerpac.eu]
- 13. cdc.gov [cdc.gov]
- 14. pharmastate.academy [pharmastate.academy]
- 15. capotchem.com [capotchem.com]
- 16. laballey.com [laballey.com]
- 17. chemicals.co.uk [chemicals.co.uk]
- 18. earth.utah.edu [earth.utah.edu]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
